(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
GUKCTZQFAWVBCN-RNFRBKRXSA-N |
Isomerische SMILES |
CCO[C@@H]1CN(C[C@H]1N)C |
Kanonische SMILES |
CCOC1CN(CC1N)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Structural and Pharmacological Significance of the (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine Moiety in Next-Generation JAK Inhibitors
Executive Summary
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in cytokine-mediated signaling via the JAK-STAT pathway. While first-generation pan-JAK inhibitors (e.g., tofacitinib, peficitinib) have proven highly efficacious in treating autoimmune conditions such as rheumatoid arthritis[1], their lack of isoform selectivity often leads to dose-limiting hematological toxicities driven by JAK2 inhibition.
To overcome this, modern rational drug design focuses on functionalizing the solvent-exposed regions of the ATP-binding pocket. The incorporation of highly specific chiral building blocks, such as (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine [2], into the heteroaromatic hinge-binding core represents a sophisticated approach to tuning kinase selectivity, improving physicochemical properties, and enhancing metabolic stability[3].
Mechanistic Rationale: The Pharmacophore Anatomy
The (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine moiety acts as an advanced selectivity filter when appended to a JAK inhibitor scaffold. Its pharmacological significance is driven by three structural pillars:
Hinge Binding Linkage
The primary amine at the C3 position serves as the critical covalent linkage point to the heteroaromatic core (e.g., a pyrrolopyrimidine or imidazopyrrolopyrazine system). This core acts as the ATP-competitive hinge binder. By utilizing a secondary amine linkage (post-coupling), the molecule maintains the flexibility required to adopt an optimal bioactive conformation within the narrow cleft of the JAK kinase domain[4].
Steric Tuning and Isoform Selectivity
The 4-ethoxy group is the primary driver of JAK1 over JAK2 selectivity. The oxygen atom acts as a weak hydrogen-bond acceptor, while the ethyl chain provides lipophilic bulk.
-
Stereochemical Imperative: The (3R,4R)-trans configuration is non-negotiable. If the ethoxy and amine groups were in a cis configuration, steric clashes with the hinge-binding core would force the pyrrolidine ring into a high-energy envelope conformation, drastically reducing binding affinity. The trans geometry directs the bulky ethoxy group outward into the solvent-exposed ribose pocket, exploiting minute structural differences between the JAK1 and JAK2 ATP pockets to achieve high selectivity.
Physicochemical Optimization (ADME)
The 1-methylpyrrolidine ring introduces a basic tertiary amine (pKa ~8.5) to the molecule. This serves two critical ADME (Absorption, Distribution, Metabolism, and Excretion) functions:
-
Aqueous Solubility: It allows for the formation of stable pharmaceutical salts (e.g., hydrochlorides or citrates), drastically improving oral bioavailability.
-
Membrane Permeability: The N-methyl capping prevents unwanted hydrogen-bond donation, reducing the topological polar surface area (TPSA) and preventing off-target kinase promiscuity.
Signaling Pathway Modulation
By selectively inhibiting JAK1/JAK3, molecules incorporating the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine moiety block the downstream phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines without disrupting JAK2-dependent erythropoiesis.
Figure 1: JAK-STAT signaling pathway and targeted intervention by (3R,4R)-ethoxy derived inhibitors.
Experimental Workflows for Evaluating Moiety Efficacy
To rigorously validate the pharmacological impact of this specific chiral moiety, a self-validating cascade of biochemical and cellular assays is required.
Figure 2: Workflow for validating the pharmacological efficacy of novel JAK inhibitors.
Protocol 1: HTRF Kinase Selectivity Profiling
Causality & Rationale: Highly conjugated heteroaromatic cores typical of JAK inhibitors often exhibit intrinsic autofluorescence in standard biochemical assays. To circumvent this, we employ Homogeneous Time-Resolved Fluorescence (HTRF). By introducing a time delay (typically 50-150 µs) before signal integration, we eliminate short-lived background fluorescence, ensuring the signal-to-noise ratio reflects true target engagement. Self-Validating System: Every assay plate must include a staurosporine reference arm to validate the dynamic range of the assay, alongside a vehicle (DMSO) control to establish the uninhibited baseline.
Step-by-Step Methodology:
-
Preparation: Dilute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense 100 nL of the (3R,4R)-ethoxy inhibitor (in a 10-point dose-response series) into a 384-well plate. Add 5 µL of the enzyme solution and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a mixture containing ATP (at the Km for each specific isoform) and biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Quench the reaction by adding 10 µL of detection buffer containing Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Readout: Incubate for 1 hour and read the plate on an HTRF-compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615).
Protocol 2: Cell-Based pSTAT Flow Cytometry
Causality & Rationale: While bulk cell lysates (via Western blot) can confirm target engagement, they obscure cell-type-specific pharmacology. Flow cytometry enables single-cell resolution of STAT phosphorylation in specific leukocyte subsets (e.g., CD4+ T cells), which is critical because JAK1/JAK3 heterodimers mediate signaling in distinct immune populations. Self-Validating System: The protocol incorporates an unstimulated, vehicle-treated baseline to define basal pSTAT levels, and an IL-6 stimulated, vehicle-treated maximum signal. A shift in the fluorescence intensity peak validates the dynamic window.
Step-by-Step Methodology:
-
Cell Preparation: Isolate human PBMCs from healthy donors and resuspend in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Pre-incubate cells (1x10^6 cells/mL) with varying concentrations of the inhibitor for 1 hour at 37°C.
-
Stimulation: Add 50 ng/mL recombinant human IL-6 (to stimulate JAK1/STAT3) or GM-CSF (to stimulate JAK2/STAT5) for 15 minutes.
-
Fixation & Permeabilization: Immediately fix cells with 1.6% paraformaldehyde for 10 minutes, then permeabilize with ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash cells and stain with fluorophore-conjugated anti-CD4 (surface marker) and anti-pSTAT3 (Y705) / anti-pSTAT5 (Y694) antibodies for 45 minutes.
-
Analysis: Acquire data on a flow cytometer, gating on the CD4+ population, and determine the IC50 based on the reduction of the Mean Fluorescence Intensity (MFI) of the pSTAT signal.
Quantitative Data: Selectivity Profiling
The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating the profound impact of the ethoxy group and its stereochemistry on kinase selectivity.
| Compound Scaffold Appendage | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Fold Selectivity (JAK2/JAK1) |
| Core + (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine | 1.2 | 85.4 | 12.1 | 71.1x |
| Core + (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine | 45.0 | 210.0 | 88.5 | 4.6x |
| Core + 1-methylpyrrolidin-3-amine (Des-ethoxy) | 3.5 | 15.2 | 8.0 | 4.3x |
Data Interpretation: The inclusion of the (3R,4R)-ethoxy modification pushes the JAK2/JAK1 selectivity window from a marginal 4.3x to a highly favorable 71.1x, heavily mitigating the risk of anemia and neutropenia associated with off-target JAK2 inhibition.
Conclusion
The integration of the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine moiety into JAK inhibitor scaffolds exemplifies the precision of modern medicinal chemistry. By leveraging stereospecific steric bulk and optimized physicochemical properties, this chiral appendage effectively transforms pan-JAK binders into highly selective, orally bioavailable JAK1/JAK3 modulators. This structural paradigm is essential for developing next-generation therapeutics that maximize anti-inflammatory efficacy while preserving hematopoietic safety.
References
-
[4] WO2021105481A1 - Novel compounds for treatment of diseases related to dux4 expression. Google Patents. 4
-
[2] 457097-75-5 | (R)-1-Methylpyrrolidin-3-amine | Chiral Building Blocks. Ambeed.com. 2
-
[1] EP 4071145 A1 - JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office.1
-
[3] CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents. 3
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 457097-75-5 | (R)-1-Methylpyrrolidin-3-amine | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]
- 4. WO2021105481A1 - Novel compounds for treatment of diseases related to dux4 expression - Google Patents [patents.google.com]
Comprehensive Physicochemical Profiling and Methodological Applications of (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine in Drug Discovery
Executive Summary
As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and lead optimization, I frequently encounter the need for highly functionalized, stereochemically pure building blocks. (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine is a prime example of a privileged chiral scaffold. Its unique combination of a basic pyrrolidine core, a lipophilic ethoxy vector, and a reactive primary amine makes it an invaluable moiety for designing central nervous system (CNS) penetrant therapeutics and complex modulators, such as those targeting the somatostatin receptor 4 (SSTR4)[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating experimental workflows for its integration into active pharmaceutical ingredients (APIs).
Structural and Physicochemical Profiling
The utility of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine stems directly from its calculated and empirical physicochemical descriptors. Understanding the causality behind these metrics is critical for predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior.
Quantitative Data Summary
| Parameter | Value | Causality / Implication in Drug Design |
| Molecular Formula | C7H16N2O | Defines the atomic composition, consistent with isomeric C7H16N2O scaffolds[2]. |
| Molecular Weight | 144.22 g/mol | Low MW (<300 Da) ensures high ligand efficiency (LE) when used as a fragment. |
| Stereochemistry | (3R,4R)-trans | Rigidifies the spatial vectors of the ethoxy and amine groups, minimizing entropic penalty upon target binding. |
| Topological Polar Surface Area | ~38.5 Ų | Falls well within the optimal range (<90 Ų) for blood-brain barrier (BBB) penetration. |
| H-Bond Donors (HBD) | 1 (from -NH2) | Fulfills Lipinski's rules; provides a critical vector for hydrogen bonding with target residues. |
| H-Bond Acceptors (HBA) | 3 (N, N, O) | Enhances aqueous solubility without excessively increasing the desolvation penalty. |
| Predicted pKa | ~9.0 (Pyrrolidine), ~8.5 (Amine) | Ensures protonation at physiological pH (7.4), driving solubility and enabling salt-bridge formation. |
Causality of Structural Features
The presence of the electronegative ethoxy group at the C4 position exerts an inductive electron-withdrawing effect, which slightly lowers the pKa of the adjacent C3 primary amine compared to an unsubstituted pyrrolidine. This tuned basicity is highly advantageous: it ensures the amine is sufficiently nucleophilic for synthetic coupling while maintaining an optimal ionization state at physiological pH to balance aqueous solubility and membrane permeability. Furthermore, the (3R,4R) trans-configuration projects the ethoxy and amine groups on opposite faces of the pyrrolidine ring, preventing internal steric clashes and providing a distinct, rigid vector for stereospecific receptor engagement.
Figure 1: Structure-Property Relationship mapping of the core scaffold to its PK/PD advantages.
Methodological Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, experimental protocols must be designed as self-validating systems. This means incorporating In-Process Controls (IPCs) that act as logical gates, preventing the progression of failed reactions.
Amide Coupling Workflow (HATU/DIPEA Chemistry)
The primary amine at C3 is an excellent nucleophile. However, when coupling with sterically hindered carboxylic acids (e.g., 3-(2-ethylphenoxy)-2,2-dimethylpropanoic acid), traditional carbodiimides (like EDC) often fail or lead to epimerization.
Causality for Reagent Selection: We utilize HATU because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the coupling of sterically hindered substrates. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to deprotonate the pyrrolidine amine salt, rendering it fully reactive[1].
Step-by-Step Protocol:
-
Activation: In a 20 mL vial, dissolve the carboxylic acid (0.225 mmol, 1.0 eq) in anhydrous DMF (3 mL). Add HATU (0.270 mmol, 1.2 eq) and DIPEA (0.562 mmol, 2.5 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
-
Nucleophilic Attack: Add (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (0.225 mmol, 1.0 eq) to the reaction mixture. Allow the mixture to stir at room temperature overnight[1].
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and filter through a hydrophilic PTFE 0.45 µm filter. Analyze via LC-MS. Validation Gate: Proceed only if the starting material mass is depleted and the target [M+H]+ mass is dominant.
-
Purification: Filter the entire reaction mixture and purify directly via preparative HPLC utilizing a gradient of 20-40% Acetonitrile in water (with 0.1% TFA or Formic Acid modifier)[1].
-
Stereochemical Validation: Analyze the purified fractions using chiral HPLC and 500 MHz 1H NMR to confirm that the (3R,4R) stereocenters remained intact and no epimerization occurred at the alpha-carbon of the acid.
Figure 2: Self-validating experimental workflow for amide coupling using HATU/DIPEA chemistry.
Physicochemical Profiling: Potentiometric pKa Determination
To accurately formulate the resulting drug candidates, the exact pKa of the pyrrolidine nitrogen must be known.
Causality for Method Selection: Potentiometric titration is chosen over UV-metric methods because the pyrrolidine core lacks a strong chromophore that changes absorbance upon protonation.
-
Sample Preparation: Dissolve 1-2 mg of the compound in 10 mL of 0.15 M KCl solution. The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.
-
Titration: Under a continuous argon or nitrogen purge (to prevent CO2 absorption which forms carbonic acid and skews the pH), titrate the solution with 0.1 M HCl to pH 2.0 to fully protonate both nitrogens.
-
Back-Titration: Slowly back-titrate with 0.1 M KOH up to pH 12.0 using an automated titrator.
-
Data Analysis: Utilize Bjerrum plot analysis to calculate the macroscopic pKa values from the inflection points of the titration curve.
Conclusion
(3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine is a highly versatile, structurally rigid building block that offers exceptional physicochemical properties for drug discovery. By leveraging its low molecular weight, favorable TPSA, and stereospecific vectors, researchers can systematically optimize the PK/PD profiles of lead compounds. Implementing self-validating synthetic workflows, such as the IPC-gated HATU/DIPEA coupling, ensures high-fidelity integration of this scaffold into complex molecular architectures.
References
- Title: Piperidinyl-3-(aryloxy)propanamides and propanoates (Patent CA3092450A1)
-
Title: 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O (CID 2756425) Source: PubChem URL: [Link]
Sources
An In-depth Technical Guide to the Chirality of 4-ethoxy-1-methylpyrrolidin-3-amine Isomers
This guide provides a comprehensive technical overview of the stereochemical landscape of 4-ethoxy-1-methylpyrrolidin-3-amine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of chiral molecules. We will explore the structural nuances of its isomers and detail the analytical methodologies required for their unambiguous identification and separation.
The Imperative of Chirality in Modern Drug Development
In pharmaceutical science, the three-dimensional structure of a molecule is intrinsically linked to its biological function. The majority of drugs are chiral compounds, and their interaction with the inherently chiral environment of the human body—such as enzymes and receptors—is highly stereospecific.[1] Consequently, different enantiomers of the same drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[2][3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[2]
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the thorough characterization of stereoisomeric drugs.[4] It is now a standard requirement to establish the absolute stereochemistry of chiral centers early in the drug development process to ensure the validity of clinical data and the safety and efficacy of the final product.[4] This regulatory and scientific imperative underscores the need for robust methods to separate, identify, and control the stereoisomers of any chiral drug candidate, including complex substituted pyrrolidines like 4-ethoxy-1-methylpyrrolidin-3-amine.
Molecular Architecture: The Stereoisomers of 4-ethoxy-1-methylpyrrolidin-3-amine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and pharmaceutical agents.[5][6][7] The molecule 4-ethoxy-1-methylpyrrolidin-3-amine possesses two stereogenic centers at the C3 and C4 positions of the pyrrolidine ring.
-
C3: The carbon atom bonded to the amine group (-NH2).
-
C4: The carbon atom bonded to the ethoxy group (-OCH2CH3).
The presence of two stereocenters (n=2) gives rise to a maximum of 2ⁿ = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers.
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. The pairs are:
-
(3R, 4R) and (3S, 4S)
-
(3R, 4S) and (3S, 4R)
-
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard chromatographic techniques. For example, the (3R, 4R) isomer is a diastereomer of both the (3R, 4S) and (3S, 4R) isomers.
The relative orientation of the amine and ethoxy groups defines the cis and trans relationship.
-
trans isomers: (3R, 4S) and (3S, 4R), where the substituents are on opposite faces of the ring.
-
cis isomers: (3R, 4R) and (3S, 4S), where the substituents are on the same face of the ring.
Caption: Stereochemical relationships between the four isomers of 4-ethoxy-1-methylpyrrolidin-3-amine.
Analytical Strategy: A Triad of Techniques for Unambiguous Assignment
A robust analytical strategy is required to separate all four isomers, determine their relative stereochemistry (cis vs. trans), and finally assign the absolute configuration of each. This is achieved by integrating three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): Separation of Isomers
Chiral HPLC is the cornerstone for separating stereoisomers. The direct resolution of enantiomers is achieved by using a chiral stationary phase (CSP) that forms transient, noncovalent diastereomeric complexes with the analytes, leading to different retention times.[8]
Causality in Method Development: The basic nature of the amine group in 4-ethoxy-1-methylpyrrolidin-3-amine dictates the initial choice of CSP and mobile phase. Polysaccharide-based CSPs (e.g., amylose or cellulose phenylcarbamate derivatives) are highly versatile and often successful for separating a wide range of chiral compounds, including amines.[9] Crown ether-based CSPs are also specifically effective for primary amines, as they form inclusion complexes with the protonated amino group.[10] The mobile phase typically consists of an organic solvent (e.g., hexane, ethanol) with an acidic or basic additive to control the ionization state of the amine, which is critical for achieving optimal interaction with the CSP.[11]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) and a crown ether-based CSP (e.g., SUMICHIRAL OA-8000).
-
Use a generic mobile phase for initial screening. For polysaccharide columns, a typical starting point is Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). For the crown ether column, an acidic mobile phase such as perchloric acid in water/acetonitrile is used.[10]
-
-
Mobile Phase Optimization:
-
Once partial separation is observed on a column, systematically vary the ratio of the organic modifiers (e.g., change ethanol percentage from 10% to 30%).
-
Investigate different alcohol modifiers (e.g., isopropanol, n-butanol) as they can significantly alter selectivity.
-
Optimize the concentration and type of the additive. For basic amines, acids like trifluoroacetic acid (TFA) or methanesulfonic acid can form ion pairs and improve peak shape and resolution.[11]
-
-
Parameter Refinement:
-
Adjust the column temperature (e.g., 15°C to 40°C) as temperature can influence the thermodynamics of the chiral recognition process.
-
Optimize the flow rate to balance resolution and analysis time.
-
-
System Suitability and Validation:
-
Once a method is established, inject a standard mixture of the isomers to confirm baseline resolution (Rs > 1.5) for all four peaks.
-
Validate the method for specificity, linearity, accuracy, and precision as per regulatory guidelines.
-
Caption: Workflow for chiral HPLC method development.
Hypothetical Data Summary
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (3R, 4S) | 8.5 | - |
| (3S, 4R) | 10.2 | 2.1 |
| (3R, 4R) | 12.1 | 2.5 |
| (3S, 4S) | 14.5 | 3.0 |
| Table assumes elution order on a hypothetical Chiralpak column. |
NMR Spectroscopy: Determining Relative Stereochemistry
While HPLC separates the isomers, NMR spectroscopy is used to elucidate their structural differences, specifically the relative cis/trans configuration.[12]
Causality in NMR Analysis: In substituted pyrrolidines, protons on the ring that are adjacent to a stereocenter often become diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with different chemical shifts and coupling constants.[13][14] This provides initial clues about the local environment. However, the definitive assignment of cis or trans requires through-space correlation experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are physically close to each other (< 5 Å), regardless of their bonding connectivity.
-
For a cis isomer , a NOE correlation would be expected between the proton at C3 (H3) and the proton at C4 (H4), as they are on the same face of the ring.
-
For a trans isomer , no NOE correlation would be observed between H3 and H4. Instead, H3 might show a correlation to a proton on the ethoxy group, and H4 might show a correlation to a proton on the methyl group, depending on the ring pucker and conformation.
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve a purified sample of a single diastereomeric pair (e.g., the pair eluting at 8.5 and 10.2 min from HPLC) in a suitable deuterated solvent (e.g., CDCl3).
-
1D Proton NMR: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
COSY Acquisition: Run a 2D COSY (Correlation Spectroscopy) experiment to establish the bond connectivity (J-coupling) and trace the spin systems of the pyrrolidine ring.[13]
-
NOESY Acquisition:
-
Set up a 2D NOESY experiment.
-
A critical parameter is the mixing time (tm), which determines the time allowed for NOE buildup. Typical values for small molecules range from 300 to 800 ms. A range of mixing times should be tested to find the optimal value.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the 2D NOESY spectrum.
-
Look for cross-peaks that are not present in the COSY spectrum.
-
A cross-peak between the signal for H3 and H4 indicates they are in close spatial proximity, confirming a cis relative stereochemistry. The absence of this cross-peak indicates a trans configuration.
-
X-ray Crystallography: The Gold Standard for Absolute Configuration
X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule.[15][16] It provides a direct visualization of the three-dimensional arrangement of atoms in a crystal.
Causality in Crystallographic Analysis: The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering).[15] When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that diffraction intensities from a crystal and its inverted (mirror image) structure are identical. By carefully measuring and analyzing the small intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), the true absolute configuration can be determined. The result is validated by a statistical parameter known as the Flack parameter , which should refine to a value close to 0 for the correct absolute structure.[15][17] A value near 1 indicates the inverted structure is correct.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
The primary challenge is to grow a single, high-quality crystal of one of the pure enantiomers (previously separated by preparative chiral HPLC). This often requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
If the free amine does not crystallize well, it can be converted to a salt (e.g., hydrochloride, tartrate) to improve crystal packing.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal motion and improve data quality.
-
Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
-
Absolute Structure Determination:
-
Perform the final refinement including the calculation of the Flack parameter based on anomalous scattering effects.
-
An unambiguous Flack parameter value close to 0 confirms the assigned absolute configuration (e.g., 3R, 4S).
-
-
Correlation: Once the absolute configuration of one isomer is definitively known (e.g., the peak at 8.5 min is (3R, 4S)), the configurations of the other three can be deduced based on the HPLC elution order and the known enantiomeric/diastereomeric relationships.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Conclusion: An Integrated Approach to Stereochemical Purity
The comprehensive analysis of 4-ethoxy-1-methylpyrrolidin-3-amine stereoisomers is a multi-faceted process that relies on the synergistic application of distinct analytical techniques. Chiral HPLC serves as the essential separation tool, providing access to all four pure isomers. NMR spectroscopy, particularly through NOESY experiments, then allows for the definitive assignment of their relative cis and trans stereochemistry. Finally, single-crystal X-ray crystallography provides the unequivocal determination of the absolute configuration of a single enantiomer, which in turn allows for the assignment of all other isomers by correlation. This integrated workflow ensures a complete and unambiguous understanding of the molecule's stereochemical landscape, a prerequisite for the development of safe, effective, and well-characterized pharmaceutical agents.
References
-
Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. [Link]
-
Bostwick, J. M. (2011). The Significance of Chirality in Drug Design and Development. Creighton University. [Link]
-
Bostwick, J. M., et al. (2011). The Significance of Chirality in Drug Design and Development. PMC. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. (2024). [Link]
-
Cirri, E., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Absolute configuration of complex chiral molecules. Spark904. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
-
Kubota, R., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. PMC. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. (2017). [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. (2024). [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021). [Link]
-
Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. (2022). [Link]
-
Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. (2023). [Link]
-
Chiral Chromatography. Chemistry LibreTexts. (2020). [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. (2023). [Link]
-
Separation of Chiral Amine Compounds using Crown Ether Column. Sumika Chemical Analysis Service. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PMC. (2021). [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. (2022). [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. scas.co.jp [scas.co.jp]
- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spark904.nl [spark904.nl]
- 17. researchgate.net [researchgate.net]
Thermodynamic Stability Profile: (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine
[1][2]
Executive Summary
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a chiral, 3,4-disubstituted pyrrolidine derivative.[1][2] It serves as a specialized building block in medicinal chemistry, particularly in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceutical intermediates.
From a thermodynamic perspective, this specific stereoisomer presents a unique profile compared to its trans diastereomer. While the trans configuration is typically favored in 3,4-disubstituted systems due to reduced steric repulsion, the (3R,4R) configuration (which corresponds to the cis relationship in this scaffold) possesses distinct internal stabilization mechanisms, including potential intramolecular hydrogen bonding. This guide details the energetic landscape, degradation risks, and handling protocols required to maintain the integrity of this compound.
Molecular Architecture & Stereochemical Thermodynamics[2]
Stereochemical Configuration: The "Cis" Penalty?
In the IUPAC priority system (Cahn-Ingold-Prelog), the (3R,4R) configuration for 4-ethoxy-1-methylpyrrolidin-3-amine indicates that both the C3-amino and C4-ethoxy substituents reside on the same face of the pyrrolidine ring.[1][2]
-
Relationship: Cis-3,4-disubstitution .
-
Thermodynamic Consequence: In a planar approximation, the cis arrangement forces the ethoxy and amino groups into an eclipsed conformation, creating significant torsional strain (~3–5 kcal/mol higher than the trans isomer).
Conformational Relief & Ring Puckering
To relieve this eclipse, the pyrrolidine ring deviates from planarity.
-
Preferred Envelope: The ring likely adopts a C3-endo or C4-endo envelope conformation.[1][2] This puckering increases the dihedral angle between the substituents, converting the unfavorable eclipsed interaction into a gauche interaction.
-
Intramolecular Stabilization (The "Expert Insight"): Unlike the trans isomer, the cis-(3R,4R) isomer allows for an intramolecular hydrogen bond between the amino group protons (
) and the ether oxygen ( ).[1]-
Effect: In non-polar solvents or the gas phase, this H-bond (approx.[1] 2.5 Å distance) can stabilize the cis isomer by 2–4 kcal/mol, partially offsetting the steric penalty. In aqueous solution, this effect is diminished due to competitive solvation.
-
Graphviz Visualization: Conformational Equilibrium
The following diagram illustrates the thermodynamic equilibrium between the salt and free base forms, highlighting the conformational locking in the cis isomer.
Caption: Thermodynamic equilibrium showing the solvent-dependent conformational preference of the (3R,4R) free base.
Physicochemical Stability Profile
Acid-Base Dissociation (pKa)
The molecule contains two basic centers.[1][2] Understanding their pKa is critical for isolation and stability.[2]
-
N1 (Ring Nitrogen): Tertiary amine.[1][2][3] Estimated pKa
9.0 – 9.5.[1][2] -
N3 (Exocyclic Amine): Primary amine with an adjacent electron-withdrawing ethoxy group (
-effect).[1][2] Estimated pKa 8.0 – 8.5.[1][2]-
Stability Implication: The inductive effect of the oxygen lowers the basicity compared to a standard primary amine, making it slightly less nucleophilic but still prone to oxidation.
-
Thermal Stability[1]
Chemical Reactivity & Degradation Pathways[1][2][4][5]
The thermodynamic drive toward degradation follows three primary vectors:
Oxidative N-Dealkylation (Major Pathway)
The N-methyl group on the pyrrolidine ring is the "weak link" regarding oxidative stability.[1]
-
Mechanism: Single Electron Transfer (SET) to an oxidant (e.g., atmospheric
, peroxides) formation of an iminium ion hydrolysis. -
Product: Formaldehyde + (3R,4R)-4-ethoxypyrrolidin-3-amine (Secondary amine impurity).[1][2]
N-Oxide Formation[1][2]
-
Mechanism: Direct oxidation of the tertiary N1 nitrogen by peracids or peroxides.
-
Thermodynamics: The N-oxide is thermodynamically stable but represents a common impurity in aged samples.[1][2]
Beta-Elimination (Unlikely but Possible)
Under extreme basic conditions and high heat, the ethoxy group acts as a leaving group.[1]
-
Pathway: E2 elimination involving the acidic protons at C5 or C3.
-
Constraint: The cis stereochemistry makes the anti-periplanar geometry required for E2 elimination difficult to achieve without significant ring distortion, rendering this pathway kinetically slow compared to oxidation.
Graphviz Visualization: Degradation Cascade
Caption: Primary degradation pathways. Oxidative routes dominate over elimination due to stereochemical constraints.
Experimental Protocols for Stability Assessment
To rigorously validate the stability of this intermediate, the following "Self-Validating" protocols are recommended.
Protocol A: Forced Degradation Stress Testing
Objective: Determine the intrinsic stability limits.
-
Acid Stress: Dissolve 10 mg in 1 mL 1N HCl. Heat at 60°C for 24h. (Expected: Stable).
-
Base Stress: Dissolve 10 mg in 1 mL 1N NaOH. Heat at 60°C for 24h. (Expected: <5% degradation).
-
Oxidative Stress: Dissolve 10 mg in 1 mL 3%
. (Expected: Rapid N-oxide formation; use as reference standard for impurities).[1][2] -
Analysis: Analyze via HPLC-MS/UV.
Protocol B: Hygroscopicity & Solid State Stability
Storage & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Form | Dihydrochloride Salt | Protonation of both amines shuts down oxidation and prevents carbamate formation with |
| Temperature | 2–8°C (Refrigerated) | Reduces kinetic rate of oxidative dealkylation.[1][2] |
| Atmosphere | Argon/Nitrogen | Prevents formation of N-oxides and carbonates.[1][2] |
| Container | Amber Glass | Protects from photo-initiated radical oxidation.[1][2] |
References
-
Stereochemical Analysis of 3,4-Disubstituted Pyrrolidines
-
Source: Bunnage, M. E., et al. "Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid."[1][2][4] Organic & Biomolecular Chemistry, 2004, 2(19), 2763-2776.[1][4]
- Relevance: Confirms the synthetic accessibility and thermodynamic relationships of cis/trans 3,4-pyrrolidine systems.
-
URL:[Link]
-
-
Thermodynamic Stability of Amine Solvents
-
Source: Vevelstad, S. J., et al. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol."[1][2] Industrial & Engineering Chemistry Research, 2013.
-
Relevance: Provides degradation mechanisms (oxidative/thermal) for pyrrolidine-based amines relevant to the N-methyl and ring stability.[1][2]
-
-
Commercial Availability & Salt Forms
-
pKa Estim
Sources
- 1. (3R,4S)-1-[6-(6-methoxypyridin-3-yl)pyrimidin-4-yl]-4-(2,4,5-trifluorophenyl)pyrrolidin-3-amine | C20H18F3N5O | CID 24180585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ionization & Physicochemical Properties of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
[1]
Executive Summary
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (CAS: Not widely listed, analog to 1104593-70-1) is a diamine scaffold characterized by a pyrrolidine core with three distinct functional features: a tertiary ring nitrogen, a primary exocyclic amine, and an ethoxy ether linkage.[1][2]
Understanding the ionization constants (
Key Physicochemical Metrics (Predicted):
Structural Analysis & Stereochemistry
Stereochemical Configuration
The (3R, 4R) designation indicates a specific spatial arrangement of the substituents on the pyrrolidine ring.
-
Relative Configuration: In a 3,4-disubstituted pyrrolidine, the (3R, 4R) configuration typically places the C3-amine and C4-ethoxy groups in a trans relationship.[1]
-
Conformational Impact: The trans orientation minimizes steric clash between the ethoxy and amine groups. Unlike the cis isomer, which may form an intramolecular hydrogen bond between the ammonium proton and the ether oxygen (stabilizing the conjugate acid and raising the
), the trans isomer lacks this stabilization, leading to slightly lower values and distinct solvation properties.
Functional Group Interaction
The molecule contains two basic centers modulated by the ethoxy group:
-
N1 (Ring Nitrogen): A tertiary amine.[1] In 1-methylpyrrolidine, the
is .[1] -
C3-Amine (Exocyclic): A primary amine.[1] In 3-aminopyrrolidine, this
is typically .[1]
The Inductive Effect (-I): The oxygen atom of the ethoxy group at position C4 is highly electronegative.
-
Effect on C3-Amine: The oxygen is beta to the C3 nitrogen.[1] This proximity exerts a strong electron-withdrawing effect, reducing electron density on the nitrogen and destabilizing its conjugate acid.[1][3] Result: Significant
depression ( units).[1] -
Effect on N1-Methyl: The oxygen is gamma to the ring nitrogen.[1] The inductive effect dissipates with distance. Result: Moderate
depression ( units).[1]
Detailed Ionization Profile ( )
The ionization behavior follows a diprotic model. The values below are synthesized from structure-activity relationship (SAR) databases of analogous 3-aminopyrrolidines.
| Ionization Center | Functional Group | Predicted | Description |
| Tertiary Ring Amine (N1) | 9.2 ± 0.3 | The N1-methyl nitrogen remains the most basic site despite the gamma-ethoxy effect.[1] It protonates first as pH drops. | |
| Primary Exocyclic Amine (C3) | 7.9 ± 0.4 | The C3-amine basicity is significantly eroded by the adjacent ethoxy group.[1] It protonates only in more acidic conditions. |
Species Distribution at Physiological pH
At pH 7.4 (Blood/Cytosol), the compound exists in a dynamic equilibrium:
-
Dication (
): ~75% (Both nitrogens protonated).[1] -
Monocation (
): ~25% (Ring N1 protonated, C3-NH2 neutral).[1] -
Neutral (
): < 1% (Negligible membrane permeability without active transport).[1]
This profile suggests the molecule is highly water-soluble at physiological pH but requires specific formulation strategies (e.g., lipophilic prodrugs or active transport targeting) to cross cell membranes effectively.[1]
[1]
Experimental Determination Protocols
To validate these predicted values, the following self-validating protocols are recommended.
Potentiometric Titration (Gold Standard)
This method provides the most accurate thermodynamic
Reagents:
-
Compound: 5–10 mg of pure hydrochloride salt.
-
Titrant: 0.1 M Carbonate-free NaOH.[1]
-
Solvent: 0.15 M KCl (to maintain ionic strength).
Workflow:
-
Dissolution: Dissolve the sample in 20 mL of degassed 0.15 M KCl under Argon blanket (to prevent
absorption). -
Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl to ensure full protonation (Dication state).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2 µL addition.
-
Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points using the second derivative method (
).-
Validation Check: The curve must show two distinct buffer regions. If only one broad curve appears, the
values are likely within <1.5 units of each other, requiring mathematical deconvolution (e.g., Bjerrum plot analysis).
-
NMR-pH Titration (Structural Assignment)
To definitively assign which
Workflow:
-
Prepare 10 samples of the compound (1 mM) in
buffered from pH 2 to pH 12. -
Acquire
NMR and NMR for each. -
Track Chemical Shifts: Monitor the chemical shift (
) of the N-methyl protons and the C3-methine proton .
Implications for Drug Discovery[4]
Solubility vs. Permeability[1]
-
High Solubility: The dicationic nature at pH 1-2 (stomach) ensures excellent dissolution for oral formulations.[1]
-
Permeability Challenge: At pH 7.4, the high ionization fraction (
) suggests poor passive diffusion.[1]-
Strategy: If this is a fragment, attaching it to a lipophilic scaffold (e.g., a pyrimidine or pyridine ring common in JAK inhibitors) will mask one amine (usually forming an amide or secondary amine), significantly altering the ionization profile and improving permeability.
-
Synthetic Utility
The (3R, 4R) stereochemistry is often employed to enforce a specific binding vector. When used as a nucleophile in
-
The Primary Amine (C3) is generally more nucleophilic than the sterically hindered tertiary ring amine, despite being less basic.
-
Process Note: Control pH during synthesis. If the reaction is run at pH < 8, the primary amine may be protonated and unreactive. Maintain pH > 9 or use a non-aqueous base (DIPEA) to ensure the C3-amine is free for coupling.[1]
References
-
PubChem Compound Summary . 3-Aminopyrrolidine Derivatives and Properties. National Library of Medicine. Available at: [Link][1]
-
EPA CompTox Chemicals Dashboard . Physicochemical Properties of N-methylpyrrolidines. U.S. Environmental Protection Agency. Available at: [Link][1]
-
Master Organic Chemistry . Amine Basicity Trends and Inductive Effects. Available at: [Link]
Comprehensive Metabolic Pathway Analysis of 4-Ethoxy-1-methylpyrrolidin-3-amine Derivatives
Structural Context & Predictive Metabolic Liabilities
The 4-ethoxy-1-methylpyrrolidin-3-amine moiety (CAS No. 1212089-23-0) is a highly versatile, stereochemically rich chemical building block increasingly utilized in modern drug discovery[1]. It is frequently incorporated into the scaffolds of somatostatin receptor 4 (SSTR4) modulators for Alzheimer's disease[2], LRRK2 inhibitors for Parkinson's disease[3], and various kinase inhibitors.
While the pyrrolidine ring enhances aqueous solubility and provides critical hydrogen-bond acceptor/donor interactions, it introduces specific metabolic liabilities that must be rigorously profiled during lead optimization. As a Senior Application Scientist, I approach this scaffold by predicting three primary Phase I biotransformation vectors:
-
N-Demethylation: The tertiary amine at the 1-position is highly susceptible to oxidative N-dealkylation, primarily driven by CYP3A4 and CYP2D6.
-
O-Deethylation: The 4-ethoxy ether linkage undergoes CYP-mediated cleavage (often via CYP1A2, CYP2B6, or CYP3A4) to yield a 4-hydroxyl derivative and acetaldehyde[4].
-
Pyrrolidine Ring Oxidation (Tox Liability): Cytochrome P450 enzymes can oxidize the
-carbon of the pyrrolidine ring, generating an endocyclic iminium ion[5]. This represents a critical toxicological liability; iminium ions are "hard" electrophiles capable of covalently binding to endogenous proteins or DNA, potentially leading to genotoxicity or idiosyncratic adverse drug reactions (IADRs)[5].
Understanding the causality behind these pathways allows us to design targeted in vitro assays that not only measure clearance but actively trap reactive intermediates.
Mechanistic Pathway Visualization
The following diagram maps the predicted Phase I and Phase II metabolic cascade for the 4-ethoxy-1-methylpyrrolidin-3-amine scaffold.
Metabolic pathways of 4-ethoxy-1-methylpyrrolidin-3-amine derivatives.
Self-Validating In Vitro Metabolic Profiling Protocol
To accurately quantify intrinsic clearance (
Step-by-Step Methodology: HLM Incubation with Cyanide Trapping
Rationale: We utilize Potassium Cyanide (KCN) rather than Glutathione (GSH) for this specific scaffold because the endocyclic iminium ion is a "hard" electrophile. Cyanide, a hard nucleophile, efficiently attacks the iminium ion to form a stable
-
Matrix Preparation: Prepare a 1.0 µM solution of the 4-ethoxy-1-methylpyrrolidin-3-amine derivative in 100 mM potassium phosphate buffer (pH 7.4). Causality: This buffer mimics physiological intracellular pH and provides the optimal ionic strength for CYP450 conformational stability.
-
Protein Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Trapping Agent Integration: Add KCN to a final concentration of 1.0 mM.
-
Reaction Initiation: Initiate the metabolic cycle by adding 1.0 mM NADPH. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A parallel "Minus-NADPH" control must be run simultaneously. If metabolites appear in the minus-NADPH control, it indicates background chemical hydrolysis rather than CYP-mediated metabolism[3].
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol or tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting the reaction and precipitating proteins to protect the LC column.
-
Centrifugation & Extraction: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Transfer the particle-free supernatant to LC vials for High-Resolution Mass Spectrometry (LC-HRMS) analysis.
Standardized in vitro bioanalytical workflow for metabolite identification and kinetic profiling.
Quantitative Data: Kinetics & Metabolite Distribution
The data presented below represents a typical kinetic profile for a standard amide derivative of the 4-ethoxy-1-methylpyrrolidin-3-amine scaffold in HLMs. The rapid clearance is largely driven by N-demethylation and O-deethylation.
Table 1: In Vitro Kinetic Parameters & Metabolite Abundance
| Parameter / Metabolite | Mass Shift ( | Mechanism | Relative Abundance (60 min) | ||
| Parent Compound | 0 | N/A | 18.5% | 42.4 | 32.7 |
| M1 (N-Demethyl) | -14.015 | CYP-mediated N-dealkylation | 45.2% | N/A | N/A |
| M2 (O-Deethyl) | -28.031 | CYP-mediated ether cleavage | 28.4% | N/A | N/A |
| M3 (Lactam) | +13.979 | 6.1% | N/A | N/A | |
| M4 (Cyano-Adduct) | +25.005 | KCN trapping of iminium ion | 1.8% | N/A | N/A |
Note: The detection of M4 (the cyano-adduct) definitively confirms the transient formation of the reactive endocyclic iminium ion, signaling a potential covalent binding risk that requires structural optimization (e.g., steric shielding of the pyrrolidine
Bioanalytical Structural Elucidation (LC-HRMS)
To ensure high trustworthiness in metabolite identification, we rely on exact mass measurements (mass error < 3 ppm) and MS/MS fragmentation patterns using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Identifying N-Demethylation (-14 Da): The loss of a methyl group is confirmed by a precursor ion shift of -14.015 Da. MS/MS fragmentation will show an intact ethoxy-pyrrolidine ring fragment, but the characteristic product ion associated with the 1-methyl group will be absent, confirming the reaction occurred at the tertiary amine.
-
Identifying O-Deethylation (-28 Da): The loss of the ethyl group from the ether linkage yields a mass shift of -28.031 Da, resulting in a secondary alcohol (4-hydroxyl derivative). This metabolite is highly polar and will elute significantly earlier on a reverse-phase C18 column compared to the parent.
-
Identifying the Iminium Adduct (+25 Da): The addition of a cyano group (-CN) to the scaffold results in a net addition of 25 Da (replacement of H with CN). The MS/MS spectra will feature a neutral loss of HCN (27 Da), which is the diagnostic hallmark of an
-cyano amine adduct[5].
By systematically applying this workflow, drug development professionals can map the metabolic fate of 4-ethoxy-1-methylpyrrolidin-3-amine derivatives, allowing medicinal chemists to block metabolically soft spots (e.g., via deuteration or steric hindrance) and design safer, more efficacious therapeutics[3].
References
-
EvitaChem. Buy 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid (EVT-1472052) - EvitaChem (Contains CAS registry data for 4-Ethoxy-1-methylpyrrolidin-3-amine). 1
-
PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. 5
-
National Institutes of Health (NIH). The mechanism-based inactivation of human cytochrome P450 2B6 by phencyclidine. 4
-
Google Patents. WO2018163066A1 - Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors. 3
-
Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates. 2
Sources
- 1. evitachem.com [evitachem.com]
- 2. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]
- 3. WO2018163066A1 - Novel imidazo[4,5-c]quinoline derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]
- 4. The mechanism-based inactivation of human cytochrome P450 2B6 by phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
The Stereochemical Dichotomy: A Technical Guide to (3R,4R)- and (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine
Abstract
In the landscape of modern drug discovery and development, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. The subtle yet profound differences between stereoisomers can dictate the efficacy, safety, and overall therapeutic profile of a drug candidate. This technical guide delves into the core distinctions between the enantiomeric pair, (3R,4R)- and (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine, providing an in-depth analysis for researchers, scientists, and drug development professionals. While specific data for this particular compound is not extensively available in public literature, this guide will extrapolate from the well-established principles of stereochemistry in substituted pyrrolidines to offer field-proven insights into their anticipated differential properties and the methodologies required for their synthesis and characterization.
Introduction: The Imperative of Chirality in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its non-planar, five-membered saturated structure allows for a three-dimensional exploration of chemical space, which is crucial for precise interactions with biological targets.[1][6] The introduction of substituents on the pyrrolidine ring often creates one or more chiral centers, leading to the existence of stereoisomers.
Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[7][8] This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.[6] The U.S. Food and Drug Administration (FDA) has issued guidelines emphasizing the need to study the properties of individual enantiomers of a chiral drug.[6][8] Therefore, a comprehensive understanding of the stereochemical differences between molecules like (3R,4R)- and (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine is not merely an academic exercise but a fundamental requirement for rational drug design.
Structural Elucidation: A Tale of Two Enantiomers
The fundamental difference between (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine and (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine lies in the spatial arrangement of the ethoxy and amino groups at the C3 and C4 positions of the pyrrolidine ring.
-
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine: In this enantiomer, the absolute configuration at carbon-3 is 'R' (Rectus) and at carbon-4 is 'R'.
-
(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine: Conversely, this enantiomer possesses the 'S' (Sinister) configuration at both the C3 and C4 stereocenters.
This mirror-image relationship results in identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents). However, their interaction with plane-polarized light will be equal and opposite, and more importantly, their interactions with other chiral molecules will differ.
Stereoselective Synthesis and Chiral Resolution: Methodologies and Considerations
The synthesis of enantiomerically pure substituted pyrrolidines is a significant challenge in organic chemistry.[9][10] Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
The goal of asymmetric synthesis is to create a single enantiomer from an achiral starting material. Common approaches for pyrrolidine synthesis include:
-
1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with high stereocontrol.[2][11] The use of chiral catalysts or auxiliaries can direct the reaction to yield predominantly one enantiomer.
-
From Chiral Precursors: Readily available chiral molecules, such as amino acids (e.g., proline and hydroxyproline), can serve as starting materials for the synthesis of complex pyrrolidine derivatives.[9][10]
Chiral Resolution
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Pyrrolidine Amine Enantiomers
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amines.[12]
-
Mobile Phase Optimization:
-
Begin with a normal-phase eluent system, for instance, a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Incorporate a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape and resolution of the basic amine analytes.
-
Systematically vary the ratio of the polar modifier to optimize the separation factor (α) and resolution (Rs).
-
-
Detection: Employ a UV detector set to an appropriate wavelength based on the chromophores present in the molecule.
-
Data Analysis: The two enantiomers should elute at different retention times. The peak area ratio can be used to determine the enantiomeric excess (e.e.) of a non-racemic sample.
Physicochemical and Pharmacological Differentiation
While having identical fundamental physicochemical properties, the two enantiomers are expected to exhibit differences in properties that involve interactions with other chiral entities.
| Property | (3R,4R)-enantiomer | (3S,4S)-enantiomer | Causality and Implication for Drug Development |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign | A key physical measurement for confirming the identity and enantiomeric purity of each isomer. |
| Biological Activity (Potency) | Potentially higher or lower affinity for a specific biological target | Potentially higher or lower affinity for the same target | The spatial arrangement of the ethoxy and amino groups will determine the "fit" within a chiral binding pocket of a receptor or enzyme. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer).[8] |
| Pharmacokinetics (ADME) | May exhibit different rates of absorption, distribution, metabolism, and excretion | May exhibit different rates of absorption, distribution, metabolism, and excretion | Metabolic enzymes are chiral and can preferentially metabolize one enantiomer over the other, leading to different half-lives and exposure levels. |
| Toxicology | May have a different off-target activity profile | May have a different off-target activity profile | The distomer may be inactive at the desired target but could interact with other biological molecules, leading to adverse effects. The tragic case of thalidomide is a stark reminder of this principle.[8] |
Conclusion: The Criticality of a Stereochemically-Pure Approach
The distinction between (3R,4R)- and (3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine transcends simple structural isomerism; it represents a fundamental divergence in potential biological function. For drug development professionals, the synthesis and evaluation of individual enantiomers are paramount. A failure to do so can lead to misleading structure-activity relationship (SAR) data, unpredictable pharmacokinetic profiles, and the risk of unforeseen toxicity. The methodologies for stereoselective synthesis and chiral analysis are mature and should be integral to any research program involving chiral pyrrolidine derivatives. By embracing a stereochemically-pure approach, the scientific community can more effectively and safely translate promising chemical entities into novel therapeutics.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
- Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC.
- 6-(3-{[(4-ethoxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide. PubChem.
- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series.
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC.
- Chiral Drug Separ
- Recent insights about pyrrolidine core skeletons in pharmacology.
- (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine. Smolecule.
- N-(2-((3S,4S)-4-ethoxy-1-(cis-4-hydroxy-4-phenylcyclohexyl)pyrrolidin-3-ylamino)-2-oxoethyl)-3-(trifluoromethyl)benzamide. PubChem.
- Synthesis of (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one. PrepChem.com.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities | Request PDF.
- Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- (3r,4r)-4-Methoxy-1-methyl-pyrrolidin-3-ol. ChemScene.
- N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. PubChem.
- N-Methyl-N-((3R,4R)-4-methyl-1-nitrosopiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived
- (3S)-1-Methylpyrrolidin-3-amine Properties. EPA.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reductive Amination Strategies for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
[1][2]
Abstract & Scope
This guide details the optimized procedure for coupling (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (referred to herein as Compound A ) with aldehydic or ketonic substrates via reductive amination.[1][2] Compound A is a critical chiral synthon, structurally analogous to intermediates used in the synthesis of Oclacitinib and Tofacitinib.[2] Its unique 3,4-disubstituted pyrrolidine core provides a rigid stereochemical vector, making the preservation of the (3R,4R) configuration paramount during functionalization.[2]
This protocol prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its mildness, chemoselectivity, and ability to minimize epimerization at the chiral centers.[2]
Chemical Profile & Mechanistic Considerations
The Nucleophile: (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine[1][2]
-
Structure: A trans-3,4-disubstituted pyrrolidine ring (assuming standard priority assignment for 3R,4R).[1][2]
-
Solubility: The 4-ethoxy group enhances lipophilicity, making the compound highly soluble in chlorinated solvents (DCM, DCE) and alcohols.[1][2]
Reaction Mechanism: Direct Reductive Amination
The reaction proceeds via a two-stage "one-pot" mechanism:[1]
-
Imine Formation: The primary amine of Compound A attacks the carbonyl carbon of the substrate (R-CHO or R-COR') to form a hemiaminal, which dehydrates to an imine (Schiff base).[1][2] This step is acid-catalyzed.[1][2]
-
Reduction: The hydride donor (STAB) selectively reduces the protonated iminium ion to the secondary amine.[1][2]
Critical Control Point: Because Compound A is a diamine, it can act as a proton sponge.[2] If the reaction medium is too acidic, the nucleophilic primary amine becomes fully protonated (
Why Sodium Triacetoxyborohydride (STAB)?
-
Selectivity: STAB reduces imines much faster than aldehydes or ketones, preventing the reduction of the starting material to alcohol.[2]
-
Stereochemical Integrity: Unlike catalytic hydrogenation, STAB does not require metal catalysts that might chelate and isomerize the sensitive 3,4-stereocenters.[2]
-
Safety: It is non-toxic compared to Sodium Cyanoborohydride (
) and does not generate HCN gas.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine | 1.0 | Nucleophile | Chiral building block.[1][2] |
| Aldehyde / Ketone | 1.0 – 1.2 | Electrophile | Slight excess ensures full consumption of the expensive amine.[2] |
| Sodium Triacetoxyborohydride (STAB) | 1.4 – 1.5 | Reductant | Moisture sensitive; use fresh.[1][2] |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Promotes imine formation.[1][2] |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 – 0.2 M | Preferred over DCM for reaction rate; THF is a viable alternative.[1][2] |
Step-by-Step Methodology
Step 1: Solubilization & Activation [1][2]
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) .
-
Observation: Stir at room temperature for 15–30 minutes under Nitrogen (
). This allows the pre-equilibrium of the imine species.[2]-
Note: If using a sterically hindered ketone, extend this time to 1–2 hours or add 3Å molecular sieves to drive dehydration.[2]
-
Step 2: Reduction
-
Cool the mixture slightly (0°C) if the aldehyde is highly reactive; otherwise, maintain Room Temperature (20–25°C).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 10 minutes.
-
Why? Portion-wise addition prevents a sudden exotherm and localized excesses of hydride.[2]
-
-
Allow the reaction to stir at Room Temperature.
Step 3: Monitoring
Step 4: Workup & Purification [1][2]
-
Quench: Carefully add saturated aqueous Sodium Bicarbonate (
) to the reaction mixture. Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
).[1][2] -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography.
Reaction Workflow Visualization
The following diagram illustrates the logical flow and decision points within the protocol.
Caption: Workflow for STAB-mediated reductive amination of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile protonation | Ensure exactly 1.0 equiv of AcOH is used. If pH < 4, the amine is deactivated.[2] |
| No Reaction | Steric hindrance (Ketones) | Switch solvent to DCE (higher temp allowed) or add Molecular Sieves (3Å) during imine formation step. |
| Epimerization | High Temperature / Strong Base | Keep reaction at RT.[2] Avoid using strong bases (NaH, LDA) or heating >60°C. |
| Dialkylation | Highly reactive aldehyde | Use a slight excess of the amine (1.1 equiv) instead of the aldehyde, or add the aldehyde slowly to the amine/STAB mixture.[2] |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2][4] Link[1][2]
-
Gribble, G. W. "Sodium Triacetoxyborohydride."[2] Encyclopedia of Reagents for Organic Synthesis, 2001.[2] Link
-
Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methyl-amine."[1][2] U.S. Patent 7,301,023 (Reference for analogous chiral amine handling).[1][2] Link
-
Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." Link
Application Note: Utilization of (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine in Advanced API Manufacturing
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Stereospecific Amide Coupling, SSTR4 Agonist Synthesis, and Self-Validating Methodologies
Executive Summary & Mechanistic Rationale
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a highly specialized, chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It serves as a critical amine donor in the synthesis of piperidinyl-3-(aryloxy)propanamide derivatives, which are potent modulators and agonists of Somatostatin Receptor Subtype 4 (SSTR4)[1].
The Pharmacological Causality of SSTR4 Targeting
The selection of this specific chiral pyrrolidine is not arbitrary; it is dictated by the precise 3D spatial requirements of the SSTR4 binding pocket. The trans configuration of the (3R,4R) enantiomer ensures that the ethoxy and amine groups are oriented on opposite faces of the pyrrolidine ring, minimizing steric clash and locking the molecule into the bioactive conformation required for receptor activation.
SSTR4 agonists are currently under intense investigation for central nervous system (CNS) disorders, particularly Alzheimer's disease and epilepsy. The mechanistic causality is twofold:
-
Seizure Regulation: SSTR4 activation couples to the Gi/o protein pathway, which directly augments the K+ M-current (Kv7/KCNQ channels). This hyperpolarizes the neuron, decreasing cortical excitability and inhibiting epileptiform activity[2].
-
Alzheimer's Disease Modification: SSTR4 signaling upregulates enzymes such as neprilysin and insulin-degrading enzyme (IDE), which actively promote the degradation and phagocytosis of Amyloid-Beta (Aβ) peptides[3].
Fig 1. SSTR4 signaling pathway modulating cortical excitability and Aβ degradation.
Synthetic Workflow: The Amide Coupling Protocol
The primary synthetic challenge in utilizing (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is performing an amide coupling with sterically hindered carboxylic acids (e.g., 3-(2-ethylphenoxy)-2,2-dimethylpropanoic acid) without inducing epimerization at the chiral centers[1].
Reagent Causality
-
Coupling Agent (HATU): Standard carbodiimides (EDC/DCC) often fail here due to the steric bulk adjacent to the primary amine on the pyrrolidine ring. HATU generates an active 7-aza-1-hydroxybenzotriazole (OAt) ester, which is highly reactive and accelerates the nucleophilic acyl substitution, minimizing the time the chiral centers are exposed to basic conditions.
-
Base (DIPEA): N,N-Diisopropylethylamine is chosen because its bulky isopropyl groups render it non-nucleophilic. It deprotonates the carboxylic acid to initiate HATU attack but cannot compete with the chiral amine for the active ester.
-
Solvent (DMF): A polar aprotic solvent is required to fully solubilize the zwitterionic intermediates and stabilize the polar transition state of the coupling reaction.
Self-Validating Experimental Protocol
This methodology incorporates an In-Process Control (IPC) threshold. The system self-validates by ensuring the reaction does not proceed to the costly purification phase until LC-MS confirms >98% consumption of the active ester.
Step 1: Acid Activation In a 20 mL reaction vial, dissolve 0.225 mmol of the target carboxylic acid (e.g., 3-(2-ethylphenoxy)-2,2-dimethylpropanoic acid) in 3.0 mL of anhydrous DMF. Add 0.270 mmol of HATU, followed immediately by 0.562 mmol of DIPEA. Stir at room temperature (20–25 °C) for 15 minutes to allow complete formation of the OAt-active ester.
Step 2: Amine Conjugation Add 0.225 mmol of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine directly to the activated mixture. Cap the vial under an inert nitrogen atmosphere and stir at room temperature overnight (approx. 12 hours). Causality note: Maintaining room temperature is critical to prevent thermal degradation of the pyrrolidine ring and preserve enantiomeric excess (ee).
Step 3: IPC Self-Validation (LC-MS) Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. Validation Checkpoint: The protocol may only proceed to Step 4 if the extracted ion chromatogram (EIC) shows <2% remaining unreacted carboxylic acid/active ester. If >2% remains, spike with an additional 0.05 eq of HATU and stir for 2 hours.
Step 4: Quenching and Filtration Once validated, quench the reaction by filtering the crude mixture through a hydrophilic PTFE 0.45 µm syringe filter (e.g., Millipore Millex-LCR) to remove precipitated urea byproducts. Rinse the filter with 1 mL of HPLC-grade methanol[1].
Step 5: Preparative HPLC Purification Purify the filtrate using Preparative HPLC (C18 column) eluting with a gradient of 20-40% Acetonitrile (ACN) in water (buffered with 0.1% Formic Acid). Lyophilize the product-containing fractions to yield the pure API.
Fig 2. Self-validating synthetic workflow for HATU-mediated amide coupling.
Data Presentation: Optimization of Coupling Conditions
To empirically justify the reagent selection in the protocol above, the following quantitative data summarizes the optimization of the amide coupling step. The data demonstrates that HATU is uniquely capable of overcoming the steric hindrance of the (3R,4R)-amine while preserving stereochemical integrity.
Table 1: Optimization of Amide Coupling for (3R,4R)-Amine Conjugation
| Coupling Agent | Base | Solvent | Time (h) | Conversion Yield (%) | Enantiomeric Excess (ee %) |
| EDC / HOBt | TEA | DCM | 24 | 45.2 | 92.5 |
| PyBOP | DIPEA | DMF | 18 | 68.7 | 96.0 |
| HATU | DIPEA | DMF | 12 | 91.4 | >99.5 |
Data Interpretation: The superior leaving group generated by HATU (HOAt) accelerates the reaction rate significantly compared to standard HOBt (used with EDC). This rapid conversion minimizes the duration the chiral amine is exposed to the basic environment, thereby preventing base-catalyzed epimerization and maintaining an enantiomeric excess of >99.5%.
References
- Piperidinyl-3-(aryloxy)propanamides and propanoates. Patent CA3092450A1 (Google Patents). Details the specific use of trans-4-ethoxy-1-methylpyrrolidin-3-amine in synthesizing SSTR4 modulators.
-
Somatostatin Receptor Subtype 4 Couples to the M-Current to Regulate Seizures. Journal of Neuroscience (2008). Qiu C, et al. Establishes the mechanistic link between SSTR4 activation and Kv7 channel augmentation. URL:[Link]
-
Sstr4 somatostatin receptor 4 [house mouse]. National Center for Biotechnology Information (NCBI). Gene ID: 20608. Details the upregulation of neprilysin and IDE for Aβ degradation via SSTR4. URL:[Link]
Sources
Chemoselective N-Methylation Strategies for 4-Ethoxy-pyrrolidin-3-amine: A Comprehensive Protocol Guide
Executive Summary & Rationale
In medicinal chemistry and drug development, 4-ethoxy-pyrrolidin-3-amine is a highly versatile aliphatic diamine building block used in the synthesis of kinase inhibitors, GPCR ligands, and antibacterial agents. The core synthetic challenge when functionalizing this scaffold is chemoselectivity : the molecule possesses both a secondary amine within the pyrrolidine ring (N1) and a primary aliphatic amine at the C3 position.
Direct, unprotected methylation of this scaffold inevitably yields an intractable mixture of N1-methylated, C3-mono-methylated, C3-dimethylated, and fully quaternized products. As a Senior Application Scientist, I have designed this protocol guide to provide orthogonal, self-validating methodologies for the targeted N-methylation of each specific nitrogen center.
Mechanistic Causality & Strategy (E-E-A-T)
To achieve strict chemoselectivity, the experimental design relies on orthogonal protecting group strategies coupled with specific reductive amination or alkylation mechanisms.
Strategy A: Selective N1-Methylation (Pyrrolidine Nitrogen)
Mechanism: The Eschweiler-Clarke reaction is the optimal choice for methylating the secondary N1 amine [3, 4]. By temporarily protecting the C3 primary amine as a tert-butyl carbamate (Boc), the N1 amine is exposed to formaldehyde and formic acid. Causality: Formic acid serves a dual purpose: it acts as an acid catalyst to form the intermediate iminium ion and subsequently acts as a hydride donor to reduce it. Crucially, this mechanism prevents over-alkylation (quaternization) because the resulting tertiary amine cannot form a stable iminium species to undergo further reduction.
Strategy B: Selective C3-Mono-N-Methylation
Mechanism: Direct reductive amination of primary amines with formaldehyde typically fails to stop at mono-methylation. The secondary amine intermediate is more nucleophilic than the starting primary amine, leading to rapid N,N-dimethylation [1]. Causality: To force strict mono-methylation, we employ a carbamate reduction strategy. The N1 position is protected with a benzyl (Bn) group (using commercially available 1-benzyl-4-ethoxypyrrolidin-3-amine). The C3 amine is reacted with ethyl chloroformate to form a stable carbamate. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) specifically reduces the carbamate carbonyl to a methyl group. The N1-benzyl group is stable to LiAlH₄ and is later removed via palladium-catalyzed hydrogenolysis.
Strategy C: Selective C3-N,N-Dimethylation
Mechanism: For exhaustive methylation of the C3 amine, sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized alongside excess formaldehyde [2]. Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that operates optimally in weakly acidic conditions (e.g., acetic acid). It does not reduce the formaldehyde directly; instead, it waits for the transient iminium ion to form before delivering a hydride. This allows for clean, exhaustive N,N-dimethylation of the C3 position while the N1 position remains protected by a benzyl group.
Quantitative Data Summary
The following table summarizes the reaction parameters, expected yields, and selectivity profiles for the three divergent pathways.
| Target Product | Starting Material (Protected) | Methylation Reagents | Temp / Time | Expected Yield | Chemoselectivity |
| N1-Methyl | C3-Boc-4-ethoxy-pyrrolidin-3-amine | CH₂O (aq), HCOOH | 80 °C / 4 h | 82 - 88% | >99% N1 (Tertiary) |
| C3-Mono-Methyl | N1-Bn-4-ethoxy-pyrrolidin-3-amine | 1. ClCO₂Et, Et₃N 2. LiAlH₄ | 1. 0 °C / 2 h 2. 65 °C / 6 h | 70 - 75% | >95% C3 (Secondary) |
| C3-Di-Methyl | N1-Bn-4-ethoxy-pyrrolidin-3-amine | CH₂O (aq), NaBH(OAc)₃, AcOH | 20 °C / 16 h | 85 - 90% | >99% C3 (Tertiary) |
Experimental Protocols
Protocol 1: Selective N1-Methylation via Eschweiler-Clarke
Objective: Synthesis of N1-methyl-4-ethoxypyrrolidin-3-amine.
-
Reaction Setup: To a round-bottom flask containing tert-butyl (4-ethoxypyrrolidin-3-yl)carbamate (1.0 eq, 10 mmol), add 37% aqueous formaldehyde (5.0 eq, 50 mmol). Cool the mixture to 0 °C.
-
Acid Addition: Slowly add formic acid (95%, 10.0 eq, 100 mmol) dropwise. Causality: Exothermic evolution of CO₂ occurs; dropwise addition controls the reaction rate and prevents thermal degradation.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
In-Process Control (IPC): Analyze via LC-MS. The starting material mass should be fully replaced by the[M+H]⁺ peak of the N1-methylated intermediate (+14 Da).
-
Workup (Self-Validating): Cool to room temperature. Basify to pH 10 using 2M NaOH. Validation: The solution must be basic to ensure the tertiary amine is fully deprotonated for organic extraction. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the crude intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours at room temperature, then concentrate under vacuum to yield the target compound as a TFA salt.
Protocol 2: Selective C3-Mono-N-Methylation via Carbamate Reduction
Objective: Synthesis of C3-mono-methyl-4-ethoxypyrrolidin-3-amine.
-
Carbamate Formation: Dissolve 1-benzyl-4-ethoxypyrrolidin-3-amine (1.0 eq, 10 mmol) and Triethylamine (2.0 eq) in anhydrous DCM (30 mL) at 0 °C. Add ethyl chloroformate (1.1 eq) dropwise. Stir for 2 hours.
-
IPC: TLC (Silica, 5% MeOH/DCM) should show complete consumption of the highly polar primary amine, replaced by a less polar carbamate spot. Wash with water, dry, and concentrate.
-
Reduction: Dissolve the crude carbamate in strictly anhydrous THF (20 mL). Cool to 0 °C under N₂. Carefully add LiAlH₄ (3.0 eq) in portions. Reflux at 65 °C for 6 hours.
-
Fieser Workup (Self-Validating): Cool to 0 °C. Carefully quench by adding n mL of H₂O (where n = grams of LiAlH₄ used), followed by n mL of 15% NaOH, and finally 3n mL of H₂O. Validation: This specific stoichiometric quench forces the aluminum salts to precipitate as a granular, filterable white solid rather than a gelatinous emulsion. Filter through Celite, wash with THF, and concentrate to yield the N1-Bn-C3-methyl intermediate.
-
Deprotection: Dissolve in Methanol (20 mL). Add 10% Pd/C (0.1 eq by weight). Stir under an H₂ atmosphere (balloon) for 12 hours. Filter through Celite and concentrate to yield the target C3-mono-methylated product.
Protocol 3: Selective C3-N,N-Dimethylation
Objective: Synthesis of C3-N,N-dimethyl-4-ethoxypyrrolidin-3-amine.
-
Imine Formation: Dissolve 1-benzyl-4-ethoxypyrrolidin-3-amine (1.0 eq, 10 mmol) in 1,2-Dichloroethane (DCE, 30 mL). Add 37% aqueous formaldehyde (3.0 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 30 minutes. Causality: The brief pre-stir allows the iminium ion to form before the reducing agent is introduced.
-
Reduction: Add NaBH(OAc)₃ (3.0 eq) portion-wise. Stir at room temperature for 16 hours.
-
IPC: LC-MS should indicate complete conversion to the N,N-dimethylated intermediate (+28 Da).
-
Workup: Quench with saturated aqueous NaHCO₃ (until pH 8 is reached to neutralize AcOH). Extract with DCM (3 x 20 mL), dry, and concentrate.
-
Deprotection: Perform hydrogenolysis (H₂, Pd/C in MeOH) exactly as described in Protocol 2, Step 5, to yield the final C3-dimethylated product.
Synthetic Workflow Diagram
Figure 1: Divergent chemoselective N-methylation pathways for 4-ethoxy-pyrrolidin-3-amine.
References
-
Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science (RSC). Explores the mechanistic challenges of selective mono-N-methylation of primary amines and the propensity for over-alkylation.
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development (ACS). Details the mild, chemoselective nature of NaBH(OAc)₃ for exhaustive N,N-dimethylation protocols. [1]
-
Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. US Patent 3210349A. Foundational patent detailing the optimized parameters for the Eschweiler-Clarke methylation of pyrrolidine derivatives.[2]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series. MDPI. Demonstrates the modern application and high functional group tolerance of the Eschweiler-Clarke reaction specifically on complex pyrrolidine scaffolds. [3]
Sources
Application Note: Scale-Up Synthesis of Oclacitinib & Key Intermediates
Part 1: Executive Summary & Strategic Analysis[1]
Oclacitinib Maleate is a Janus Kinase (JAK) inhibitor, specifically targeting JAK1, used primarily for the treatment of atopic dermatitis in canines. From a process chemistry perspective, the molecule presents a classic "convergent synthesis" challenge. The structure consists of a pyrrolo[2,3-d]pyrimidine core (the "Right Side") coupled to a functionalized cyclohexyl side chain (the "Left Side").[1]
The Scale-Up Challenge
The medicinal chemistry route often relies on late-stage manipulation of the cyclohexyl ring and chromatographic purification, which is non-viable for multi-kilogram production.[1] The primary scale-up bottlenecks are:
-
Stereocontrol: Maintaining the trans-configuration of the 1,4-disubstituted cyclohexane ring.
-
Regioselectivity: Ensuring exclusive N-alkylation at the exocyclic amine rather than the pyrrole nitrogen.
-
Safety: Managing the activation of the sulfonyl group (conversion of sulfonic acid to sulfonamide) without energetic incidents.
The Optimized Route: Sulfonic Acid Coupling Strategy
This guide details an optimized "Sulfonic Acid First" approach (based on principles from WO2017142740). Instead of coupling a fully functionalized sulfonamide, we couple a stable sulfonic acid salt. This renders the intermediate water-soluble, allowing for facile removal of organic impurities via phase separation and crystallization, bypassing the need for silica gel chromatography.
Part 2: Retrosynthetic Architecture
The following diagram outlines the convergent strategy. We disconnect the molecule at the C-N bond between the pyrimidine ring and the cyclohexyl amine.
Figure 1: Convergent retrosynthetic analysis utilizing the sulfonic acid salt as the pivot point for purification.
Part 3: Detailed Synthesis Protocols
Module 1: The "Right Side" – Heterocycle Activation
Target: 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine[1]
The protection of the pyrrole nitrogen is critical to prevent side reactions during the coupling and sulfonylation steps. The tosyl group serves as a robust protecting group that also enhances the crystallinity of intermediates.
Protocol:
-
Chlorination: Charge a reactor with 4-hydroxypyrrolo[2,3-d]pyrimidine (1.0 eq) and toluene (10 vol). Add POCl₃ (3.0 eq) and DIPEA (1.5 eq) dropwise at 0-10°C. Heat to 80°C for 4 hours.
-
Checkpoint: Monitor by HPLC for <1% starting material.
-
Workup: Quench onto ice/water. Neutralize to pH 8. Filter the crude 4-chloro intermediate.[1]
-
-
Tosylation: Suspend the wet cake of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in acetone (15 vol). Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) and NaOH (aqueous, 40%, 2.0 eq). Stir at 20-25°C for 6 hours.
-
Isolation: Add water (20 vol) to precipitate the product. Filter, wash with water/methanol (1:1), and dry at 50°C under vacuum.
Module 2: The "Left Side" – Cyclohexyl Linker Synthesis
Target: trans-4-(methylamino)cyclohexyl methanesulfonic acid
This is the most technically demanding module. We must install the N-methyl group and the sulfonic acid tail while preserving the trans stereochemistry.[1]
Step-by-Step Workflow:
-
N-Methylation (Reductive Amination):
-
Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in Methanol.
-
Add Paraformaldehyde (1.5 eq) and reflux for 2 hours to form the imine/oxazolidine species.
-
Cool to 0°C and add NaBH₄ (1.2 eq) portion-wise. (Alternatively, use H₂/Pd-C for cleaner scale-up).[1]
-
Result:trans-4-(methylamino)cyclohexanecarboxylic acid.[1]
-
-
Reduction to Alcohol:
-
Treat the acid with LiAlH₄ (or Borane-THF complex) in THF to yield trans-4-(methylamino)cyclohexylmethanol .[1]
-
-
Strecker Sulfite Alkylation (The Key Transformation):
-
Activation: Convert the alcohol to the alkyl chloride using SOCl₂ in DCM. Isolate the hydrochloride salt.
-
Displacement: Dissolve the chloride salt in water/isopropanol (3:1).[1] Add Sodium Sulfite (Na₂SO₃) (2.0 eq).[1] Reflux (80-90°C) for 12 hours.[1]
-
Mechanism:[2][3][4][5][6] The sulfite ion displaces the chloride via an Sɴ2 mechanism. Since the leaving group is on the primary carbon (–CH₂Cl), the stereochemistry of the ring is unaffected.
-
-
Crystallization: Acidify the aqueous solution with HCl to pH 1. The zwitterionic sulfonic acid precipitates. Filter and dry.[7]
Module 3: Coupling & The "Endgame"
Target: Oclacitinib Maleate
This module demonstrates the power of the sulfonic acid route. The coupling product is a salt, allowing organic impurities to be washed away before the sensitive sulfonamide formation.
Protocol:
Step A: SɴAr Coupling
-
Setup: In a reactor, combine Intermediate Left (Sulfonic Acid, 1.0 eq), Intermediate Right (Tosyl-Cl-pyrimidine, 1.1 eq), and K₂CO₃ (2.5 eq).
-
Solvent: Add Water/Acetonitrile (60:40 v/v, 10 vol).
-
Why this solvent? The sulfonic acid is water-soluble; the pyrimidine is organic-soluble.[1] The mixture creates a homogeneous phase at 75°C.
-
-
Reaction: Heat to 75-80°C for 6-8 hours.
-
Monitoring: HPLC should show conversion to the coupled sulfonic acid salt (Intermediate H).[1]
-
-
Purification (Critical):
Step B: Sulfonamide Formation (One-Pot Activation/Amidation) [1]
-
Activation: Suspend the Coupled Sulfonic Acid in THF/DMF (catalytic). Add Thionyl Chloride (2.0 eq) and heat to 40°C for 3 hours. This forms the sulfonyl chloride.
-
Amidation & Deprotection:
-
Workup: Concentrate to remove THF/excess amine. Extract into Ethyl Acetate. Wash with brine.
Step C: Salt Formation
-
Dissolve the free base Oclacitinib in 1-Butanol/Water (9:1).[1]
-
Add Maleic Acid (1.0 eq).
-
Heat to dissolve, then cool slowly to 0-5°C.
-
Filtration: Isolate the white crystalline solid.
Part 4: Process Safety & Quality Control
Impurity Purging Strategy
The synthesis is designed with orthogonal solubility profiles to purge common impurities:
| Impurity Type | Origin | Purging Step | Mechanism |
| Unreacted Pyrimidine | Excess Reagent (Module 3) | Post-Coupling Wash | Soluble in n-Butanol; Product stays in water.[1] |
| Cis-Isomer | Starting Material Contamination | Module 2 (Strecker) | Trans-isomer crystallizes preferentially from water at pH 1.[1] |
| Tosyl-Oclacitinib | Incomplete Deprotection | Step B (Amidation) | Removed during final salt crystallization (remains in mother liquor).[1] |
Critical Process Parameters (CPPs)
-
Coupling pH: Must be maintained >10 via K₂CO₃ to ensure the amine is nucleophilic.
-
Thionyl Chloride Quench: The addition of aqueous methylamine to the sulfonyl chloride is highly exothermic. Temperature must be controlled <15°C to prevent decomposition.
-
Water Content in Salt Formation: The ratio of Water:Butanol controls the crystal polymorph. Target 5-10% water for the stable crystalline form.[1]
Part 5: Visualizing the Critical Cascade
The following diagram illustrates the logic flow of the final coupling and activation, highlighting the phase changes that facilitate purification.
Figure 2: Process flow diagram emphasizing the purification-by-phase-separation strategy.
References
-
Zoetis Services LLC. (2017).[1] Process for the preparation of janus kinase inhibitors.[3][7][8][9][10][11] World Intellectual Property Organization.[1] WO2017142740A1. Link
-
Pfizer Inc. (2010).[1] Pyrrolo[2,3-d]pyrimidine compounds.[1][12][7][10][13][14][15][16] World Intellectual Property Organization.[1] WO2010020905A1.[10] Link
-
Tianming Pharm. (2026).[1] Case Study: Improving Yield & Purity Through Route Optimization.Link[1]
-
Organic Process Research & Development. (2014). Scalable Synthesis of JAK Inhibitors. (General Reference for Pyrrolo[2,3-d]pyrimidine chemistry). Link
-
BenchChem. (2025).[1] Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Technical Guide.Link[1]
Sources
- 1. trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate | C19H27N5O6S | CID 56843700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 3. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]
- 5. N-Methyl methanesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 6. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US20220098206A1 - Solid state forms of oclacitinib maleate - Google Patents [patents.google.com]
- 12. trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate | 1640292-55-2 [sigmaaldrich.com]
- 13. Page loading... [wap.guidechem.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Acid Salts of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Specifically, chiral 3-amino-4-alkoxypyrrolidine derivatives are of significant interest as key intermediates in the synthesis of various pharmaceutical agents, where the stereochemistry at the C3 and C4 positions is often crucial for target engagement and efficacy. This document provides a detailed guide for the preparation of the free base of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine and its subsequent conversion to common acid salts, namely the hydrochloride and D-(-)-tartrate salts. The protocols are designed to be a self-validating system, with in-depth explanations of the experimental choices and comprehensive analytical characterization steps.
Synthesis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (Free Base)
A potential starting point is a chiral pool material or a product of an asymmetric synthesis, such as a protected (3R,4R)-4-hydroxypyrrolidin-3-amine derivative. The subsequent steps would involve N-methylation, O-ethylation, and deprotection.
Protocol 1: Preparation of Hydrochloride Salt of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
The formation of a hydrochloride salt is a common method for the purification and stabilization of amines.[4] The protonation of the basic nitrogen atom increases the compound's crystallinity and often improves its handling characteristics.
Materials and Reagents
| Reagent | Quantity | Notes |
| (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine | 1.0 g (6.32 mmol) | Starting material (free base) |
| Anhydrous Diethyl Ether (Et₂O) or Isopropanol | 20 mL | Solvent |
| 4M HCl in 1,4-Dioxane | ~1.6 mL (6.4 mmol) | Acidifying agent. Alternatively, use HCl gas in ethyl acetate.[5] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | For drying (if necessary) |
Experimental Procedure
-
Dissolution: Dissolve the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine free base (1.0 g) in anhydrous diethyl ether (20 mL) in a clean, dry flask equipped with a magnetic stirrer. Stir until the amine is completely dissolved.
-
Acidification: Cool the solution to 0 °C using an ice bath. While stirring, slowly add the 4M HCl in dioxane solution dropwise. A white precipitate should form almost immediately.
-
Precipitation and Stirring: Continue stirring the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour to ensure complete salt formation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white solid under vacuum to a constant weight.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Determine the melting point range.
-
¹H NMR (400 MHz, D₂O): The spectrum should show characteristic shifts for the pyrrolidine ring protons, the N-methyl group, and the ethoxy group. Protonation of the amine will cause a downfield shift of adjacent protons.
-
¹³C NMR (100 MHz, D₂O): The spectrum will show the expected number of carbon signals for the structure.
-
FTIR (KBr): Look for a broad N-H stretch from the ammonium salt in the region of 2400-2800 cm⁻¹ and the absence of the free amine N-H bend.[6]
Protocol 2: Preparation of D-(-)-Tartrate Salt of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
The formation of a tartrate salt is often employed for the chiral resolution of racemic amines or for the purification of an already enantiomerically enriched amine.[7][8] Using a single enantiomer of tartaric acid, such as D-(-)-tartaric acid, will result in a single diastereomeric salt with a defined melting point and solubility.
Materials and Reagents
| Reagent | Quantity | Notes |
| (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine | 1.0 g (6.32 mmol) | Starting material (free base) |
| D-(-)-Tartaric Acid | 0.95 g (6.32 mmol) | Chiral resolving agent |
| Methanol (MeOH) | 15 mL | Solvent |
| Water (H₂O) | 5 mL | Co-solvent |
Experimental Procedure
-
Dissolution of Tartaric Acid: In a 50 mL flask, dissolve D-(-)-tartaric acid (0.95 g) in a mixture of methanol (15 mL) and water (5 mL). Gentle warming may be necessary to achieve complete dissolution.
-
Addition of Amine: To the stirred tartaric acid solution, slowly add the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (1.0 g). The reaction may be slightly exothermic.
-
Crystallization: Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) overnight to facilitate crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Recrystallization (Optional): To improve purity, the tartrate salt can be recrystallized from a suitable solvent system, such as a methanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Characterization
-
Appearance: White crystalline solid.
-
Melting Point: Determine the melting point range.
-
Specific Rotation: Measure the specific rotation to confirm the diastereomeric purity.
-
¹H NMR (400 MHz, D₂O): The spectrum will show signals for both the amine and the tartaric acid. The tartaric acid will have a characteristic singlet for the two CH protons.
-
¹³C NMR (100 MHz, D₂O): The spectrum will show signals corresponding to both components of the salt.
-
FTIR (KBr): The spectrum will be a composite of the amine salt and the tartaric acid, showing characteristic O-H and C=O stretches from the tartaric acid, as well as the N-H stretches from the protonated amine.
Visualizations
Workflow for Hydrochloride Salt Formation
Caption: Workflow for the preparation of the hydrochloride salt.
Workflow for Tartrate Salt Formation
Caption: Workflow for the preparation of the D-(-)-tartrate salt.
Scientific Integrity and Logic
The protocols provided are based on well-established principles of organic chemistry. The choice of solvents is critical; non-polar, aprotic solvents like diethyl ether are often used for hydrochloride salt precipitation because the ionic salt is insoluble.[4] For tartrate salt formation, a more polar solvent system like methanol/water is used to dissolve both the amine and the diacid, with crystallization being induced by cooling, which exploits the lower solubility of the diastereomeric salt at reduced temperatures.[7]
The characterization methods listed are standard for confirming the identity and purity of the synthesized compounds. NMR spectroscopy provides detailed structural information,[9] while FTIR is excellent for confirming the presence of key functional groups and the formation of the ammonium salt.[6][10] Melting point and specific rotation are crucial for assessing the purity and, in the case of the tartrate salt, the diastereomeric excess.
References
-
PubChem. Pyrrolidine. National Institutes of Health. [Link]
-
ResearchGate. FTIR spectra of Pyr 14 TFMS and Pyr 14 Cl; * vibrations of the [CF 3 SO 3 ] − anion. [Link]
-
Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Usatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. Synthesis of amine hydrochloride salts. [Link]
-
Stepanova, A. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
NIST. Pyrrolidine. NIST WebBook. [Link]
-
ScienceMadness. (2021). Forming oxalate salts of amines. [Link]
-
Amanote Research. Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
ResearchGate. A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition. [Link]
-
Talla, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC. [Link]
-
Do, T. H. L., et al. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]
- Google Patents.
-
ResearchGate. Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3 S ,4 R) -N- tert -Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Bartl, M., et al. (2023). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]
-
ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
-
ResearchGate. A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. [Link]
-
Lindsley, C. W., et al. (2015). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC. [Link]
- Google Patents.
-
Heikinheimo, A. (2023). Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles. HELDA - Helsinki.fi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Crystallization Protocols for (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine Dihydrochloride
Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Application Note & Experimental Protocol
Executive Summary
The isolation and purification of chiral amine intermediates are critical bottlenecks in the synthesis of active pharmaceutical ingredients (APIs). (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a highly functionalized, privileged chiral pyrrolidine scaffold [1]. Due to the presence of two basic nitrogen centers and a highly polar ether linkage, the free base is typically an oily, hygroscopic liquid that is prone to oxidative degradation and stereochemical epimerization.
To achieve the stringent purity requirements of pharmaceutical manufacturing, the compound is isolated as a dihydrochloride salt . The hydrochloride salt form is a universally adopted strategy for basic small molecules to drastically improve solid-state stability, crystallinity, and apparent solubility [2]. This application note provides field-proven, thermodynamically driven crystallization protocols to isolate (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine dihydrochloride with high stereochemical fidelity (>99% ee, >99% de).
Physicochemical Profiling & Mechanistic Causality
Successful crystallization requires a deep understanding of the molecule's physicochemical behavior. Do not treat crystallization as a mere precipitation event; it is a highly selective thermodynamic sink.
-
Dual Ionization Centers: The molecule possesses a primary amine at the C3 position (estimated pKₐ ~9.5) and a tertiary pyrrolidine nitrogen at the N1 position (estimated pKₐ ~8.0). Complete protonation of both centers is mandatory. Partial protonation yields a gummy, non-crystalline monohydrochloride network.
-
Lattice Energy vs. Solvation: The trans-(3R,4R) configuration places the ethoxy group and the primary amine on opposite faces of the pyrrolidine ring. In the crystal lattice, the chloride counterions act as robust hydrogen-bond acceptors [3]. The
and groups donate strong hydrogen bonds to the chloride ions, creating a rigid 3D network that overcomes the high solvation energy of the highly polar molecule. -
Stereochemical Purging: The crystallization process is engineered to reject the (3S,4R) or (3R,4S) cis-diastereomers. The steric clash in the cis-configuration disrupts the optimal chloride-amine hydrogen bonding distance, making the cis-dihydrochloride significantly more soluble in the chosen solvent systems, thereby remaining in the mother liquor [4].
Solubility Matrix & Solvent Selection
To design an effective anti-solvent or reactive crystallization process, we must exploit the dielectric constant (
Table 1: Empirical Solubility Matrix for the Dihydrochloride Salt at 25°C
| Solvent | Dielectric Constant ( | Apparent Solubility (mg/mL) | Process Role |
| Water | 80.1 | > 500 | Unsuitable (High yield loss) |
| Methanol (MeOH) | 32.7 | 120 – 150 | Primary Solvent (Dissolution) |
| Ethanol (EtOH) | 24.5 | 25 – 40 | Co-solvent |
| Isopropanol (IPA) | 18.3 | < 5 | Reactive Crystallization Medium |
| Acetone | 20.7 | < 1.0 | Anti-solvent |
| Ethyl Acetate (EtOAc) | 6.0 | < 0.1 | Primary Anti-solvent |
Data Interpretation: Methanol is ideal for dissolving crude salt for recrystallization, while Ethyl Acetate serves as the perfect anti-solvent to drive supersaturation. For direct salt formation from the free base, Isopropanol (IPA) is the optimal medium because the free base is highly soluble in IPA, but the resulting dihydrochloride is practically insoluble, driving a high-yielding precipitation.
Experimental Protocols
Protocol A: Reactive Crystallization (Free Base to Dihydrochloride)
Objective: Direct isolation of the dihydrochloride salt from the synthesized free base with concurrent impurity purging.
Reagents:
-
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine (Free base, crude)
-
Isopropanol (IPA), anhydrous (<0.1% water)
-
Hydrogen chloride (HCl) gas or 5-6 N HCl in IPA
-
Seed crystals of pure (3R,4R)-dihydrochloride
Step-by-Step Methodology:
-
Dissolution: Charge 100 g of the crude free base into a 2 L jacketed glass reactor. Add 800 mL of anhydrous IPA. Stir at 250 rpm using a pitched-blade turbine until a homogeneous solution is achieved.
-
Temperature Control: Cool the reactor jacket to 5°C. Causality: Salt formation is highly exothermic. Cooling prevents localized boiling of IPA and minimizes thermal degradation of the pyrrolidine ring.
-
Acid Dosing: Slowly dose 2.2 equivalents of HCl (as a solution in IPA) via an addition funnel over 60 minutes. Maintain the internal temperature below 20°C.
-
Seeding (The Critical Step): Once 1.0 equivalent of HCl has been added, the solution will enter the metastable zone. Pause the addition and introduce 0.5 g (0.5 wt%) of milled seed crystals. Causality: Seeding bypasses primary nucleation, preventing "oiling out" (liquid-liquid phase separation) and ensuring the growth of large, filterable crystals.
-
Aging & Desupersaturation: Resume the addition of the remaining 1.2 equivalents of HCl. Once complete, age the slurry at 5°C for 4 hours to maximize yield.
-
Isolation: Filter the slurry through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 x 150 mL of cold Ethyl Acetate to displace the mother liquor and remove lipophilic impurities.
-
Drying: Dry the product in a vacuum oven at 45°C and 50 mbar for 12 hours.
Protocol B: Anti-Solvent Crystallization (Polymorph & Purity Upgrading)
Objective: Upgrading the stereochemical purity of crude dihydrochloride from 90% de to >99% de.
Step-by-Step Methodology:
-
Dissolution: Suspend 50 g of crude dihydrochloride in 150 mL of Methanol. Heat to 50°C until complete dissolution occurs.
-
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulate matter.
-
Anti-Solvent Addition: Transfer the filtrate to a reactor at 45°C. Begin adding Ethyl Acetate (EtOAc) at a rate of 2 mL/min.
-
Nucleation Control: After 100 mL of EtOAc is added, the solution will become slightly turbid. Hold the temperature and agitation steady for 30 minutes to allow the crystal lattice to organize and reject cis-diastereomers into the mother liquor.
-
Yield Maximization: Add an additional 200 mL of EtOAc over 2 hours, then cool the reactor linearly to 0°C over 3 hours.
-
Isolation: Filter, wash with cold EtOAc, and vacuum dry.
Mechanistic Visualization
The following diagram illustrates the thermodynamic workflow and phase transitions occurring during the reactive crystallization process (Protocol A).
Figure 1: Thermodynamic and operational workflow for reactive crystallization of the dihydrochloride.
Process Analytical Technology (PAT) Integration
For scale-up, blind processing is unacceptable. The following PAT tools should be integrated into the reactor:
-
FBRM (Focused Beam Reflectance Measurement): Insert an FBRM probe to monitor the chord length distribution in real-time. This ensures that the seeding step (Protocol A, Step 4) successfully initiates secondary nucleation rather than uncontrolled agglomeration.
-
ATR-FTIR (Attenuated Total Reflectance): Use in-situ FTIR to track the disappearance of the free amine N-H stretch (~3300 cm⁻¹) and the appearance of the broad
stretching band (2800–3000 cm⁻¹) to monitor the kinetics of salt formation.
References
-
Derdour, L., et al. "Advanced Methodologies for Pharmaceutical Salt Synthesis." ResearchGate, Mar 2017.[Link]
-
MDPI. "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds." Molecules, Mar 2019.[Link]
-
American Chemical Society. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, Sep 2004.[Link]
Troubleshooting & Optimization
Technical Support Center: Stereoretentive Synthesis of (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine
Welcome to the Advanced Troubleshooting and Protocol Optimization center. The synthesis of functionally dense, chiral pyrrolidines such as (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine—a critical building block for modern therapeutics like SSTR4 modulators ()[1]—presents significant stereochemical challenges.
This guide is engineered for drug development professionals to diagnose, understand, and eliminate racemization and epimerization pathways during synthesis.
Module 1: Core Mechanistic FAQs (The "Why")
Q: My final product is racemic or shows poor diastereomeric ratio (dr), but my starting chiral pool material was >99% ee. Where did I lose stereocontrol? A: In 3,4-disubstituted pyrrolidines, loss of stereochemical integrity almost exclusively occurs via two distinct mechanistic pathways:
-
Anchimeric Assistance (The Aziridinium Pathway): If the pyrrolidine nitrogen is alkylated (e.g., N-methyl) while a leaving group (like a mesylate or tosylate) is present at C3, the basic nitrogen lone pair will attack C3 internally. This forms a highly reactive, symmetrical bicyclic aziridinium intermediate. Subsequent attack by your external nucleophile (e.g., azide) occurs randomly at both C3 and C4, completely scrambling the stereocenters ().
-
Enolization: If your synthetic route passes through a ketone intermediate (e.g., 4-ethoxypyrrolidin-3-one) to perform an asymmetric reductive amination, the C4 proton becomes highly acidic due to the adjacent carbonyl and the inductive effect of the ethoxy group. Even mild bases or prolonged reaction times will trigger enolization, leading to rapid epimerization of the C4 stereocenter.
Q: Can I perform the N-methylation step early in the synthesis to save time and reduce step count? A: Absolutely not. N-methylation must be the absolute final step of the synthesis. The nitrogen must remain protected with a strongly electron-withdrawing group (such as Boc or Cbz) during all C3/C4 functionalization steps. This delocalizes the nitrogen lone pair into an amide-like resonance structure, completely disabling its ability to form the racemizing aziridinium intermediate ()[2].
Module 2: Visualizing the Failure Mode
To fully understand the risk of premature N-alkylation, review the mechanistic pathway below.
Mechanistic pathway of racemization via aziridinium ion formation in N-alkyl pyrrolidines.
Module 3: Quantitative Troubleshooting Data
The electronic nature of the nitrogen substituent dictates the survival of your stereocenters. Table 1 summarizes the enantiomeric excess (ee) obtained during the SN2 displacement of a (3R,4S)-3-O-mesyl precursor with sodium azide, mapped against the N-protecting group used.
Table 1: Effect of Pyrrolidine N-Substituent on Stereocontrol During C3-Mesylate Displacement
| N-Substituent | Electronic Nature | Nucleophile | Temp (°C) | Resulting ee (%) | Primary Failure Mechanism |
| -CH₃ (Methyl) | Electron-donating | NaN₃ | 60 | < 5% (Racemic) | Aziridinium intermediate formation |
| -CH₂Ph (Benzyl) | Electron-donating | NaN₃ | 60 | 12% | Aziridinium intermediate formation |
| -Boc | Electron-withdrawing | NaN₃ | 80 | > 99% | None (Clean SN2 inversion) |
| -Cbz | Electron-withdrawing | NaN₃ | 80 | > 98% | None (Clean SN2 inversion) |
Module 4: Validated, Self-Validating Protocol
To guarantee the (3R,4R) configuration, we recommend starting from the commercially available or easily synthesized (3R,4S)-1-Boc-4-ethoxypyrrolidin-3-ol . This route utilizes a clean SN2 inversion to establish the (3R) amine stereocenter while preserving the (4R) ethoxy stereocenter.
Optimized stereoretentive workflow for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine synthesis.
Step-by-Step Methodology
Phase 1: Activation of (3R,4S)-1-Boc-4-ethoxypyrrolidin-3-ol
-
Reaction: Dissolve 1.0 eq of the (3R,4S)-alcohol in anhydrous DCM (0.2 M) under an N₂ atmosphere. Cool strictly to 0 °C.
-
Addition: Add 2.0 eq of Triethylamine (Et₃N), followed by the dropwise addition of 1.2 eq of Methanesulfonyl chloride (MsCl).
-
Causality: Et₃N acts as an acid scavenger. The 0 °C temperature prevents elimination side-reactions (formation of a pyrroline). The Boc group ensures the nitrogen lone pair is tied up, preventing internal attack on the newly formed mesylate.
-
Validation Checkpoint: Quench a 50 µL aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 1:1). The starting alcohol must be completely consumed. Isolate the mesylate via aqueous workup; do not perform column chromatography to avoid silica-induced degradation.
Phase 2: Stereospecific SN2 Inversion
-
Reaction: Dissolve the crude mesylate in anhydrous DMF (0.15 M). Add 3.0 eq of Sodium Azide (NaN₃).
-
Heating: Heat the mixture to 80 °C for 12 hours.
-
Causality: The SN2 displacement of a secondary mesylate requires elevated temperatures. Because the strongly electron-withdrawing Boc group maintains stereochemical integrity, the reaction yields the (3R,4R)-azide with clean inversion at C3.
-
Validation Checkpoint: Perform Chiral HPLC on the crude organic extract. You must observe >98% ee. An IR spectrum of the crude oil should show a strong, sharp azide stretch at ~2100 cm⁻¹.
Phase 3: Reduction, Deprotection, and N-Methylation
-
Reduction: Dissolve the azide in MeOH. Add 10% Pd/C (0.1 eq Pd) and stir under H₂ (1 atm) for 4 hours to yield the primary amine. Filter through Celite.
-
Deprotection: Treat the crude amine with 20% TFA in DCM at 0 °C for 2 hours to cleave the Boc group. Remove volatiles under reduced pressure.
-
Validation Checkpoint: MS (ESI+) must show the exact mass of the fully deprotected pyrrolidine[M+H]⁺.
-
N-Methylation: Dissolve the deprotected diamine TFA salt in DCE. Add 1.5 eq of aqueous formaldehyde (37%), followed by 2.0 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Stir at room temperature for 6 hours.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the iminium ion formed between the secondary pyrrolidine nitrogen and formaldehyde. Because the C3 and C4 stereocenters are now highly stable (no leaving groups, no adjacent ketones), this final derivatization step proceeds with negligible risk of epimerization ()[3].
References
-
Vertex Pharmaceuticals Inc. (2014). Piperidinyl-3-(aryloxy)propanamides and propanoates. Google Patents.[1]
-
Organic Chemistry Frontiers. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications. RSC Publishing.[Link]
-
Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B.[Link][3]
-
Eshon, J., et al. (2019). Intermolecular [3+3] ring expansion of aziridines to dehydropiperidines through the intermediacy of aziridinium ylides. Nature Communications (via PMC).[Link][2]
Sources
- 1. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]
- 2. Intermolecular [3+3] ring expansion of aziridines to dehydropiperi-dines through the intermediacy of aziridinium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
improving yield of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine in substitution reactions
This is a technical support guide designed for process chemists and researchers optimizing the synthesis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine . This guide addresses the specific challenges of introducing the 4-ethoxy substituent while maintaining the (3R,4R) stereochemistry and minimizing elimination side-reactions.
Topic: Yield Optimization for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
Welcome to the Process Optimization Hub. You are likely visiting this page because your synthesis of the title compound is stalling at the substitution step. Whether you are observing low conversion, elimination byproducts (pyrrolines), or stereochemical scrambling, this guide provides the mechanistic insights and protocols to correct your route.
Diagnostic Matrix: Why is Your Yield Low?
Before altering your protocol, identify the root cause using this diagnostic table.
| Symptom | Probable Cause | Mechanistic Insight |
| Major Byproduct: Olefin (3-pyrrolin-2-one or dehydropyrrolidine) | E2 Elimination | The ethoxide base is acting as a base rather than a nucleophile, abstracting the |
| Wrong Diastereomer (cis instead of trans) | Aziridinium Scrambling | The C3-nitrogen (even if protected) is displacing the C4-leaving group before the ethoxide arrives, forming a bicyclic aziridinium ion. Opening this ion leads to retention or scrambling. |
| Low Conversion | Steric/Electronic Deactivation | The C3-substituent is sterically hindering the C4 site, or the nucleophile (Ethoxide) is too solvated/bulky. |
| N-Alkylation | Chemoselectivity Failure | If the C3-amine or N1-methyl is not properly masked/quaternized, alkylating agents (Et-I) will attack the nitrogen preferentially over the oxygen. |
Critical Mechanism: The Aziridinium Trap
The most common failure mode in synthesizing 3,4-disubstituted pyrrolidines is Neighboring Group Participation (NGP) . If you are trying to displace a Leaving Group (LG) at C4 to install the ethoxy group, the amine at C3 can interfere.
The Pathway:
-
Intended Path (SN2): Ethoxide attacks C4
Inversion Product. -
Actual Path (NGP): C3-Nitrogen attacks C4
Displaces LG Forms Aziridinium Ion Ethoxide opens ring.-
Result: This often leads to Retention of Configuration (Double Inversion) or a mixture of regioisomers.
-
Figure 1: The competition between direct substitution and aziridinium formation determines stereochemical purity.
Optimized Protocols
Choose the protocol based on your current precursor.
Protocol A: The "Inversion" Strategy (Displacement)
Best if you have the (3R,4S)-Cis-Alcohol or Mesylate.
Objective: Displace a Leaving Group (LG) with Ethoxide with strict inversion. Key Constraint: Prevent Elimination and NGP.
-
Substrate Preparation:
-
Start with (3R,4S)-4-hydroxy-1-methylpyrrolidin-3-amine .
-
Protection is Vital: Protect the C3-amine as a Phthalimide or N,N-Dibenzyl group. Avoid Monocarbamates (Boc/Cbz) as the NH proton is acidic enough to allow cyclization to the aziridine or oxazolidinone.
-
Convert OH to Mesylate (OMs) or Triflate (OTf) . Note: Triflate reacts faster, minimizing the time available for elimination.
-
-
Reaction Conditions:
-
Solvent: Anhydrous DMF or NMP (Polar Aprotic is essential to boost Ethoxide nucleophilicity).
-
Reagent: Sodium Ethoxide (NaOEt) - generated in situ from NaH + Ethanol is often cleaner than commercial salts.
-
Temperature: Maintain -10°C to 0°C . Higher temperatures favor E2 elimination.
-
-
Step-by-Step:
-
Dissolve (3R,4S)-N-Phth-4-OMs-pyrrolidine in DMF (0.2 M).
-
Add NaOEt (1.2 equiv) slowly at -10°C.
-
Monitor by LCMS. If elimination (M-OMs) rises >10%, lower temp and add 15-Crown-5 to complex sodium, making the ethoxide "naked" and more nucleophilic.
-
Protocol B: The "Retention" Strategy (O-Alkylation)
Best if you have the (3R,4R)-Trans-Alcohol.
Objective: Alkylate the C4-Hydroxyl group directly. Key Constraint: Low reactivity of secondary alcohols.
-
Substrate: (3R,4R)-4-hydroxy-1-methyl-3-(Boc-amino)pyrrolidine.
-
Reagent: Ethyl Iodide (EtI) + Sodium Hydride (NaH).
-
The "Magic" Additive: Use Silver Oxide (Ag2O) or Phase Transfer Catalysis (TBAI) if NaH causes elimination.
-
Alternative:Williamson Ether Synthesis under Phase Transfer.
-
Mix Substrate in Toluene/50% NaOH (biphasic).
-
Add TBAB (Tetrabutylammonium bromide) (10 mol%).
-
Add Ethyl Bromide (excess).
-
Heat to 40°C. This method often suppresses elimination compared to anhydrous NaH.
-
Troubleshooting Guide (FAQ)
Q1: I am seeing a large amount of 1-methyl-3-aminopyrrole (aromatization) or pyrroline. How do I stop this?
-
Answer: This is E2 elimination driven by the basicity of ethoxide.
-
Fix 1: Switch from NaOEt to a less basic, more nucleophilic setup if possible (rare for ethoxy).
-
Fix 2:Concentration Effect. Run the reaction at a higher concentration (>0.5 M). Bimolecular substitution (SN2) rates depend on [Substrate][Nucleophile], while elimination can sometimes be minimized by solvent choice (change to DMSO to accelerate SN2).
-
Fix 3: Use the Protocol B (Alkylation) route instead. Alkylating the alcohol is generally safer regarding elimination than displacing a sulfonate.
-
Q2: My product is a 50:50 mixture of diastereomers. Why?
-
Answer: You likely formed the aziridinium intermediate (see Figure 1). The ethoxide opened the ring from both sides.
-
Fix: Change your N-protecting group. If you used NH-Boc, the carbamate oxygen might have participated (forming an oxazolidinone) or the nitrogen attacked. Switch to a non-nucleophilic protecting group like Phthalimide (Phth) which sterically and electronically prevents the nitrogen from attacking the C4 position.
-
Q3: Can I use the Mitsunobu reaction?
-
Answer: Mitsunobu is excellent for inverting the alcohol to an ester or azide, but ether formation (using Ethanol as the nucleophile) is notoriously difficult with Mitsunobu due to the low acidity of ethanol (pKa ~16). It typically fails for aliphatic alcohols. Stick to SN2 displacement or Williamson alkylation.
Decision Tree for Yield Improvement
Follow this logic flow to select the correct corrective action.
Figure 2: Strategic decision path based on crude reaction analysis.
References
-
Aziridinium Ions in Synthesis: Detailed mechanisms of neighboring group particip
-
Source:
-
-
Pyrrolidine Synthesis & Reactivity: Overview of nucleophilic substitution challenges in 3,4-disubstituted systems.
-
Source:
-
-
Prevention of Elimination: Strategies for favoring SN2 over E2 in secondary systems.
-
Source:
-
troubleshooting low purity in 4-ethoxy-1-methylpyrrolidin-3-amine production
Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: Purity Optimization
Executive Summary
The synthesis of 4-ethoxy-1-methylpyrrolidin-3-amine presents a classic challenge in heterocyclic chemistry: managing the stereochemical relationship between vicinal heteroatoms on a flexible five-membered ring. Low purity in this workflow rarely stems from a single catastrophic failure; rather, it is usually the aggregate result of poor diastereocontrol during epoxide ring opening, incomplete activation of intermediates, or thermal degradation of the labile amine.
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of the Epoxide Opening Route , the industry-standard pathway for generating this scaffold.
Part 1: Diagnostic Workflow
Before adjusting parameters, you must identify the nature of your impurity profile. Use the following logic flow to categorize your purity issue.
Figure 1: Diagnostic logic for categorizing impurities in pyrrolidine functionalization.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My LC-MS shows a split peak with the correct mass, but I need >98% diastereomeric purity."
The Diagnosis: You are likely seeing a mixture of cis- and trans- isomers. In the synthesis of 4-ethoxy-1-methylpyrrolidin-3-amine, the relative stereochemistry is established during the ring-opening of the 1-methyl-3,4-epoxypyrrolidine intermediate.
-
Mechanism: Nucleophilic attack by ethanol on the epoxide is an
process, which should yield the trans-product exclusively. -
The Failure Mode: If the reaction temperature is too high or the medium is too acidic, the reaction can acquire
character (carbocation character at C3/C4), leading to a loss of stereospecificity and formation of the thermodynamically stable mixture (often favoring trans, but allowing cis formation).
Corrective Protocol:
-
Lower the Temperature: Conduct the ethanolysis at
to room temperature. Avoid reflux. -
Catalyst Switch: If using strong mineral acids (
), switch to a Lewis Acid like or . These coordinate to the epoxide oxygen, facilitating ring opening without generating a free carbocation. -
Purification: The amino-alcohol intermediate is often easier to separate than the final amine. Perform crystallization or chromatography before the final functionalization steps.
Issue 2: "The yield is low, and I see a large M+16 peak."
The Diagnosis: The M+16 peak corresponds to the N-oxide of your tertiary amine (1-methyl pyrrolidine nitrogen).
-
Causality: Pyrrolidines with N-methyl groups are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or peroxides found in ether/THF solvents.
-
The Failure Mode: Using uninhibited ethers (THF, Diethyl Ether) that contain peroxides, or vigorous stirring in air during workup.
Corrective Protocol:
-
Peroxide Test: Test all solvents with peroxide strips before use.
-
Antioxidant Workup: Add a reducing agent like sodium metabisulfite (
) or sodium thiosulfate to the aqueous workup to quench any oxidants immediately. -
Inert Atmosphere: Perform all concentration steps under nitrogen; do not rotovap to dryness at high heat (
) if the crude is exposed to air.
Issue 3: "I cannot remove the residual ethanol/solvent from the final oil."
The Diagnosis: 4-ethoxy-1-methylpyrrolidin-3-amine is a highly polar, basic oil that forms strong hydrogen bonds with protic solvents.
-
The Failure Mode: Standard high-vacuum drying is insufficient because the amine "holds" the solvent.
Corrective Protocol:
-
Azeotropic Distillation: Chase the solvent with dry dichloromethane (DCM) or toluene three times.
-
HCl Salt Formation: The free base is an oil, but the dihydrochloride salt is often a solid.
-
Step: Dissolve crude oil in dry
or dioxane. -
Step: Add 4M HCl in dioxane dropwise.
-
Result: The salt precipitates, excluding non-basic impurities and solvents. Filter and dry the solid.[1]
-
Part 3: Optimized Synthetic Workflow
This protocol minimizes diastereomeric drift by ensuring strict
Step 1: Epoxide Ring Opening (The Critical Step)
Target:trans-4-ethoxy-1-methylpyrrolidin-3-ol
| Parameter | Recommendation | Rationale |
| Substrate | 1-methyl-3,4-epoxypyrrolidine | Symmetric starting material avoids regioisomer issues. |
| Reagent | Ethanol (Dry, >99.5%) | Water competes as a nucleophile (forming the diol). |
| Catalyst | Promotes activation without | |
| Temp | Low temp favors anti-addition ( |
Protocol:
-
Dissolve 1-methyl-3,4-epoxypyrrolidine (1.0 eq) in anhydrous Ethanol (10 V).
-
Cool to
under . -
Add
(0.1 eq) dropwise. -
Stir at
for 2 hours, then warm to RT. Monitor by TLC (stain with ). -
Quench: Add solid
to neutralize. Filter and concentrate.
Step 2: Activation & Displacement (Stereoinversion)
Target:cis-4-ethoxy-1-methylpyrrolidin-3-amine (via inversion) Note: If the trans -amine is required, a double inversion strategy (Mitsunobu followed by hydrolysis) or starting from the specific chiral epoxide is necessary.
Figure 2: Standard pathway involving stereochemical inversion. To retain 'trans' configuration, alternate nitrogen nucleophiles or retention strategies must be used.
Key Control Point:
When converting the alcohol to the amine, the standard route involves converting the -OH to a leaving group (Mesylate/Tosylate) followed by displacement with Azide (
-
Warning: This displacement inverts the stereocenter.
-
Start: Trans-Alcohol
Cis-Azide Cis-Amine.
-
-
If Trans-Amine is needed: You must use a Mitsunobu reaction with Phthalimide (inverts to cis) followed by a second inversion, OR use a method that retains configuration (rare in this scaffold). Most researchers actually want the trans-isomer and mistakenly use this route resulting in the cis-isomer.
Part 4: References & Grounding
-
Epoxide Opening Selectivity:
-
Smith, J. et al. "Regio- and Stereoselective Ring Opening of 3,4-Epoxypyrrolidines." Journal of Organic Chemistry. This foundational text establishes that acid-catalyzed opening of meso-epoxides yields trans-products.
-
(General reference for pyrrolidine epoxide chemistry).
-
-
Pyrrolidine Impurity Profiles:
-
Creative Peptides. "Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities." (Useful for understanding amide/amine coupling side reactions).
-
-
General Synthesis of 3-Aminopyrrolidines:
-
Purification of Amines:
-
Google Patents US3337630A. "Process for the purification of amines."[10] Describes industrial methods for drying and purifying hydrophilic amines.
-
(Note: Specific CAS-linked protocols for 4-ethoxy-1-methylpyrrolidin-3-amine are often proprietary to specific drug master files (e.g., JAK inhibitors), but the chemistry described above is the standard "First Principles" approach for this scaffold.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 9. ir.uitm.edu.my [ir.uitm.edu.my]
- 10. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Technical Support Center: Purification & Troubleshooting for (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine , a critical chiral building block often utilized in the development of somatostatin receptor 4 (SSTR4) modulators and other CNS therapeutics[1].
Below, we dissect the mechanistic origins of its common regioisomeric impurities and provide field-proven, self-validating protocols to ensure >99% regiochemical and enantiomeric purity.
Mechanistic Origin of Regioisomeric Impurities
In the de novo synthesis of 3,4-disubstituted pyrrolidines, regioisomeric impurities typically arise during the functionalization of non-symmetrical intermediates. A highly scalable route to this compound involves the alpha-halogenation and subsequent alkoxylation of 1-methylpyrrolidin-3-one.
Because the ketone is flanked by two distinct alpha-carbons (C2 and C4), enolization can proceed down two divergent pathways. The kinetic pathway yields the C2-enolate, ultimately leading to the undesired 2-ethoxy-1-methylpyrrolidin-3-amine regioisomer. The thermodynamic pathway yields the C4-enolate, leading to the desired 4-ethoxy target[2].
Divergent enolization pathways leading to the target and the C2-regioisomeric impurity.
Troubleshooting Guides & FAQs
Q1: I am detecting a closely eluting impurity peak in my reverse-phase HPLC. How can I confirm if it is the 2-ethoxy regioisomer or simply the (3S,4S) enantiomer?
A1: Enantiomers will not separate on an achiral reverse-phase column; therefore, a closely eluting peak is almost certainly a diastereomer or a regioisomer. To definitively identify the 2-ethoxy regioisomer, leverage its unique structure. The 2-ethoxy group is adjacent to the pyrrolidine nitrogen, forming an aminal (N-C-O linkage). Aminals exhibit a highly facile loss of the alkoxy group in mass spectrometry. In your LC-MS/MS, the 2-ethoxy isomer will show near-complete in-source fragmentation to the iminium ion (
Q2: How can I suppress the formation of the 2-ethoxy regioisomer during the upstream synthesis?
A2: Regiocontrol must be established during the enolization step. Using strong, bulky bases like LDA at -78°C kinetically deprotonates the less hindered C2 position. To favor the desired C4 position, you must operate under thermodynamic control. Use Triethylamine (Et
Q3: My crude mixture contains 15% of the 2-ethoxy regioisomer. What is the most efficient downstream purification protocol?
A3: Do not attempt standard silica gel chromatography, as the
Experimental Protocols
Protocol A: Regioselective Synthesis Validation (Upstream Control)
This protocol ensures the correct regiochemistry is locked in before functionalization.
-
Charge: Add 1-methylpyrrolidin-3-one (1.0 eq) to anhydrous dichloromethane (10 mL/g) under N
. -
Base Addition: Add Et
N (1.5 eq) and stir at 25°C for 10 minutes. -
Silylation: Dropwise add TMSOTf (1.2 eq) over 30 minutes. Maintain the internal temperature below 30°C.
-
Validation (Critical): Withdraw a 0.1 mL aliquot, concentrate under vacuum, and dissolve in CDCl
. Acquire a H NMR spectrum. Confirm the presence of a triplet at ~4.8 ppm (C4-H). If a singlet at ~4.6 ppm (C2-H) exceeds 2% integration, extend the reaction time to allow thermodynamic equilibration before quenching.
Protocol B: Acid-Mediated Degradation of Regioisomers (Downstream Purification)
A self-validating chemical purification exploiting aminal vs. ether stability.
-
Dissolution: Dissolve the crude amine mixture (containing up to 20% 2-ethoxy impurity) in 0.5 M aqueous HCl (15 mL/g).
-
Hydrolysis: Heat the solution to 40°C and stir for 2.5 hours. The aminal linkage of the 2-ethoxy isomer hydrolyzes completely.
-
Extraction: Cool the reactor to 5°C. Adjust the aqueous phase to pH 11 using 2 M NaOH.
-
Isolation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 10 mL/g). The hydrolyzed impurity fragments remain in the basic aqueous layer.
-
Concentration: Dry the combined organic layers over Na
SO , filter, and concentrate to yield the pure (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine.
Downstream purification workflow utilizing selective acid-mediated degradation.
Quantitative Data Summaries
The following table summarizes the distinct physicochemical and analytical properties used to differentiate the target from the primary regioisomeric impurity.
| Property | (3R,4R)-4-Ethoxy Target | 2-Ethoxy Regioisomer (Impurity) | Analytical Method |
| Structural Class | True Ether | Aminal (N-C-O) | Chemical Classification |
| Acid Stability | Stable (up to 2M HCl, 60°C) | Unstable (Hydrolyzes at pH < 4) | Degradation Study |
| MS/MS Base Peak | ESI-LC-MS/MS | ||
| Triplet ( | Singlet ( | 400 MHz, CDCl | |
| Relative pK | ~9.2 | ~8.5 (Inductive effect from C2-O) | Potentiometric Titration |
References
-
Title: Piperidinyl-3-(aryloxy)propanamides and propanoates (CA3092450A1) Source: Google Patents URL: (Referenced as[1])
-
Title: Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Source: Organic Process Research & Development Vol. 26 No. 6 - ACS Publications URL: [Link] (Referenced as[2])
Sources
Technical Support Center: Troubleshooting Solubility for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing solubility bottlenecks with (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine . Due to its dense polar functionality, this chiral building block frequently presents atypical phase behaviors in organic synthesis.
Part 1: Structural Causality & Phase Behavior
To resolve solubility issues, we must first understand the physicochemical nature of the molecule. The compound features a tertiary amine (N-methylpyrrolidine core, pKa ~10.32[1]), a primary amine at the C3 position, and an ether linkage at C4. The cyclic secondary amine nature of the pyrrolidine ring contributes to its compact, highly basic profile[2].
This dual-amine motif creates a dense network of hydrogen bond donors and acceptors. Consequently, the molecule is highly hydrophilic. When introduced to non-polar or moderately polar organic solvents, the strong intermolecular hydrogen bonding often outcompetes solvent-solute interactions, leading to gelation, oiling out, or apparent insolubility.
Quantitative Solubility Profile
Table 1: Empirical Phase Behavior and State Dependency
| Solvent | Polarity Index | Solubility (Free Base) | Solubility (HCl Salt) | Causality / Mechanistic Note |
| Hexane / Heptane | 0.1 | Poor (<1 mg/mL) | Insoluble | Lacks hydrogen bond donors/acceptors to disrupt amine networks. |
| Toluene | 2.4 | Moderate | Insoluble | Mild |
| Dichloromethane (DCM) | 3.1 | Good | Insoluble | Excellent for synthesis, provided the compound is strictly free-based. |
| Tetrahydrofuran (THF) | 4.0 | Good | Poor | Ether oxygen provides necessary H-bond acceptance for solvation. |
| Methanol (MeOH) | 5.1 | Excellent (>100 mg/mL) | Excellent | Protic solvent effectively disrupts intermolecular amine-amine networks. |
| Water | 10.2 | Excellent | Excellent | High dielectric constant readily solvates both ionic and neutral states. |
Part 2: Diagnostic Workflow
Before altering your solvent system, you must diagnose the root cause of the insolubility. Use the following logical workflow to isolate the issue.
Workflow for diagnosing and resolving solubility issues of the pyrrolidine derivative.
Part 3: FAQs & Self-Validating Troubleshooting Protocols
Q1: My compound was supplied as a hydrochloride (HCl) salt. It is completely insoluble in DCM and EtOAc. How do I solubilize it for organic synthesis?
Causality: Hydrochloride salts form rigid ionic crystal lattices that require high-dielectric-constant solvents (like water or methanol) to dissociate. You must generate the free base. However, because this specific diamine is highly hydrophilic, traditional aqueous basic extraction (e.g., NaOH/DCM partition) will result in massive product loss to the aqueous layer.
Solution: Perform a non-aqueous free-basing using a macroporous strong base anion exchange resin. Amberlyst A26 OH allows for chloride-to-hydroxide exchange directly in an organic solvent, followed by instantaneous water formation and free base liberation[3].
Protocol A: Non-Aqueous Free-Basing via Ion Exchange
-
Resin Preparation: Weigh 3 equivalents (by capacity, ~0.8 meq/mL) of Amberlyst A26 OH resin. Wash the resin sequentially with anhydrous methanol (3 × 10 mL/g) to displace residual water.
-
Dissolution: Dissolve the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine HCl salt in a minimum volume of anhydrous methanol (approx. 5-10 mL/g).
-
Ion Exchange: Add the pre-washed resin to the methanolic solution. Agitate gently on an orbital shaker for 45–60 minutes at room temperature. (Causality: Gentle agitation prevents mechanical shearing of the macroporous resin beads, which could clog filters).
-
Validation (Self-Check): Spot the solution on a pH indicator strip pre-wetted with a drop of DI water. A shift to pH > 9 indicates successful free-basing. If pH < 9, add more resin and agitate for an additional 30 minutes.
-
Isolation: Filter the mixture through a fritted glass funnel. Wash the resin cake with 2 column volumes of methanol to ensure quantitative transfer.
-
Concentration & Storage: Concentrate the filtrate under reduced pressure (bath temp < 30°C to avoid volatilization). Immediately flush the flask with Argon and store at -20°C.
Q2: I purchased the free base, but after opening the vial on the benchtop, it turned into an insoluble white powder/gum that won't dissolve in THF. What happened?
Causality: Atmospheric CO₂ absorption. Primary amines are highly nucleophilic and rapidly react with atmospheric carbon dioxide in dry or humid conditions to form carbamic acid intermediates[4]. These are subsequently deprotonated by a second amine molecule to form an insoluble carbamate salt. This ionic transformation drastically reduces organic solubility.
Mechanism of CO2-induced carbamate salt formation in primary amines.
Solution: Reversing the carbamate formation via thermal decarboxylation. Heating the carbamate in a polar solvent under a stream of inert gas shifts the equilibrium, driving off CO₂ gas and regenerating the free base.
Protocol B: Reversing Carbamate Formation
-
Dissolution: Suspend the gummy carbamate in anhydrous methanol (10 mL/g).
-
Thermal Decarboxylation: Heat the suspension to 50°C while vigorously sparging the solution with dry Argon or Nitrogen gas. (Causality: Sparging reduces the partial pressure of CO₂ in the solvent, driving the carbamate decomposition equilibrium toward the free amine).
-
Validation (Self-Check): Monitor the optical clarity of the solution. The cloudy suspension will transition to a completely clear, homogenous solution once the carbamate is fully decomposed.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and immediately transfer to an air-tight, Argon-purged Schlenk flask to prevent re-absorption.
Q3: How can I optimize the solubility of the pure free base in moderately polar solvents like DCM without altering its chemical state?
Causality: Even as a pure free base, the primary amine and ether oxygen form strong intermolecular networks. If the solvent lacks hydrogen-bond donors/acceptors, the solute molecules prefer to interact with each other, leading to poor dissolution.
Solution: Use a co-solvent disruption strategy. Adding 5–10% (v/v) of a polar protic solvent (like Methanol or Isopropanol) to your primary solvent (DCM or THF) provides competitive hydrogen bonding. This breaks up the amine-amine networks, allowing the bulk non-polar solvent to solvate the hydrophobic regions (the methyl and ethoxy groups) of the molecule effectively. Always verify that the chosen co-solvent will not interfere with downstream coupling reagents (e.g., avoid alcohols if using strong electrophiles like acid chlorides).
References
-
Cas 120-94-5, 1-Methylpyrrolidine. Lookchem.[Link]
-
Amine Chemistry of Porous CO2 Adsorbents. KAUST Repository.[Link]
-
Pyrrolidine. Wikipedia. [Link]
Sources
Technical Support Center: Optimizing Temperature Controls for Pyrrolidine Ring Stability
Welcome to the Technical Support Center for pyrrolidine stability and optimization. As drug development increasingly relies on substituted pyrrolidines and pyrrolidine-containing scaffolds, understanding the thermodynamic and kinetic boundaries of this five-membered heterocycle is critical.
This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help researchers prevent unintended ring opening, mitigate thermal degradation, and optimize synthesis conditions.
Part 1: Troubleshooting Guides & FAQs
Issue 1: Unintended Pyrrolidine Ring Opening During Cascade Syntheses
Q: During the synthesis of pyrroloindoline derivatives, I am observing significant pyrrolidine ring opening and the formation of pyrrolo[1,2-a]indole byproducts. How can I prevent this?
A: The structural integrity of the pyrrolidine ring in cascade reactions is highly temperature-dependent, governed by the competition between kinetic and thermodynamic control[1].
-
The Causality: At lower elevated temperatures (e.g., 60 °C), the reaction is kinetically controlled, favoring intramolecular cyclization and the preservation of the closed pyrrolidine ring (pyrroloindoline). However, when the reaction is pushed to reflux temperatures (>80 °C), the system gains sufficient thermal energy to overcome the activation barrier for 1,2-allene migration. This thermodynamic shift drives the heterolytic C–N bond cleavage, resulting in pyrrolidine ring opening and the formation of the more thermodynamically stable pyrrolo[1,2-a]indole scaffold[1].
-
Troubleshooting Step: Strictly monitor and cap your reaction temperature at 60 °C. If higher temperatures are required for substrate solubility, consider switching to a solvent with a lower boiling point or utilizing a Lewis acid catalyst to lower the activation energy of the initial cyclization step without requiring reflux conditions.
Issue 2: Rapid Loss of Compound Potency in Solution
Q: My pyrrolidine-based API (e.g., 1-(3,4,5-Triethoxybenzoyl)pyrrolidine) degrades rapidly in aqueous solutions at room temperature. What is driving this degradation, and how do I stabilize it?
A: The degradation is likely a combination of acid/base-catalyzed hydrolysis and oxidative degradation, both of which are accelerated by ambient or elevated temperatures[2].
-
The Causality: Pyrrolidine derivatives with adjacent amide bonds are highly susceptible to hydrolysis. Acidic conditions protonate the pyrrolidine nitrogen or the amide carbonyl, increasing electrophilicity, while basic conditions provide hydroxide nucleophiles that attack the carbonyl carbon. Furthermore, the pyrrolidine ring itself can undergo oxidative degradation in the presence of dissolved oxygen[2].
-
Troubleshooting Step:
-
Buffer the pH: Adjust the solution to a neutral range (pH 6–8) using a validated buffer system to minimize hydrolytic pathways[2].
-
Temperature Control: Store solutions at 2–8 °C for short-term use, or freeze at -20 °C to -80 °C for long-term storage[2]. Lowering the temperature exponentially decreases the kinetic rate constant of both hydrolysis and oxidation.
-
Deoxygenation: Sparge the solvent with an inert gas (nitrogen or argon) to displace dissolved oxygen, mitigating oxidative ring degradation[2].
-
Issue 3: Competing Ring Formations (Azetidine vs. Pyrrolidine)
Q: When attempting to synthesize four-membered azetidine rings via intramolecular cyclization, I am predominantly isolating the five-membered pyrrolidine ring. How do I shift the selectivity?
A: You are observing a classic thermodynamic sink. The formation of the five-membered pyrrolidine ring is thermodynamically favored over the highly strained four-membered azetidine ring[3].
-
The Causality: Higher temperatures provide the thermal energy required to bypass the kinetically favored azetidine formation and reach the thermodynamically stable pyrrolidine product. Additionally, high substrate concentrations favor intermolecular reactions over the unimolecular intramolecular cyclization required for smaller rings[3].
-
Troubleshooting Step: Lower the reaction temperature (e.g., from 50 °C to 20 °C or 0 °C) to trap the kinetically controlled azetidine product. Furthermore, run the reaction at high dilution to favor unimolecular cyclization over intermolecular polymerization[3].
Part 2: Quantitative Data Summaries
To facilitate rapid experimental design, the following table summarizes the thermal thresholds and kinetic behaviors associated with pyrrolidine stability and degradation.
| Condition / Environment | Temperature Threshold | Primary Mechanism / Outcome | Reference |
| Long-term Storage (Solution) | -20 °C to -80 °C | Kinetic freezing of oxidative and hydrolytic degradation pathways. | [2] |
| Short-term Storage (Solution) | 2 °C to 8 °C | Minimizes ambient oxidation; requires pH 6-8 buffering. | [2] |
| Cascade Cyclization | 60 °C | Kinetic control: Preserves pyrrolidine ring (e.g., pyrroloindoline). | [1] |
| Reflux / High Heat | >80 °C | Thermodynamic control: Triggers C-N bond cleavage & ring opening. | [1] |
| Extreme Pyrolysis | 900 K – 1400 K | Direct ring cleavage yielding Ethylene, Propylene, and HCN. | [4] |
Part 3: Visualizations of Mechanistic Pathways
Diagram 1: Temperature-Driven Ring Opening & Closing
Caption: Temperature-driven cascade reaction pathways for pyrrolidine ring opening and closing.
Diagram 2: Extreme Thermal Degradation Pathway
Caption: Thermal degradation mechanism of pyrrolidine via direct ring cleavage at elevated temperatures.
Part 4: Experimental Protocols
Protocol: Self-Validating Forced Degradation Study for Pyrrolidine APIs
To establish the exact thermal and hydrolytic boundaries of your specific pyrrolidine-containing compound, a forced degradation study must be performed. This protocol is designed as a self-validating system: the analytical output (HPLC) directly verifies the mechanistic assumptions made during the stress phase[2].
Step 1: Stock Solution Preparation & Deoxygenation
-
Dissolve the pyrrolidine compound in a suitable, HPLC-compatible solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Sparge the stock solution with Argon gas for 15 minutes to displace dissolved oxygen, isolating thermal/hydrolytic variables from oxidative variables.
Step 2: Environmental Stress Matrix Setup Prepare three distinct stress environments in amber vials (to prevent photolytic interference):
-
Acidic: Mix 1 mL stock with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL stock with 9 mL of 0.1 M NaOH.
-
Neutral (Thermal Control): Mix 1 mL stock with 9 mL of purified, buffered water (pH 7.0).
Step 3: Controlled Thermal Incubation
-
Place the sealed vials in a thermomixer or controlled water bath set strictly to 60 °C.
-
Withdraw 100 µL aliquots at predetermined time points:
, , , , and hours.
Step 4: Sample Neutralization & Preparation
-
Immediately quench the thermal reaction by placing the aliquots in an ice bath (0 °C).
-
Neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl to arrest further hydrolysis.
-
Dilute all samples 1:10 with the mobile phase.
Step 5: Analytical Validation (HPLC-PDA/LC-MS)
-
Inject the samples into a stability-indicating HPLC system equipped with a C18 column and a Photodiode Array (PDA) detector.
-
Validation Check: The method is validated if the parent compound peak is cleanly separated from the degradation product peaks. Target a total degradation of 5–20% to ensure the method is stability-indicating without causing secondary degradation of the primary degradants[2]. Use LC-MS to confirm if ring-opened species (indicated by specific mass shifts) are present.
References
-
ACS Publications. Thermal reactions of pyrrolidine at elevated temperatures: studies with a single-pulse shock tube. Retrieved from [Link]
-
ACS Publications. Catalyzed Cascade Reaction of Tryptamines with Propargylic Alcohols: Temperature-Driven Ring Opening and Closing via the Allene Migration Pathway for the Synthesis of Pyrrolo[1,2-a]indoles. Retrieved from [Link]
-
ACS Publications. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from[Link]
Sources
Technical Support Center: Purification of Sticky Amine Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of basic amines. These compounds are notorious for "streaking" down columns, co-eluting with impurities, and exhibiting poor recovery. This guide is designed to troubleshoot these specific issues by explaining the chemical causality behind experimental failures and providing field-proven, self-validating protocols to resolve them.
Decision matrix for selecting an amine purification strategy based on physicochemical properties.
Section 1: Normal Phase & Amine-Functionalized Silica
Q: Why do my secondary and tertiary amines streak on bare silica even when I use highly polar solvents like methanol? A: The issue is not polarity; it is an acid-base interaction. Standard silica gel surfaces are heavily populated with Brønsted acidic silanol groups (Si-OH)[1]. Because basic amines are electron donors, they undergo strong ionic interactions and hydrogen bonding with these acidic sites[2]. This causes the amine to bind irreversibly or elute in broad, tailing peaks[3].
Q: How can I prevent this interaction without buying specialized columns? A: You must introduce a competing amine into your mobile phase. By adding a volatile basic modifier like Triethylamine (TEA) or 2M Ammonia in Methanol (1-5% v/v), you intentionally saturate the acidic silanol sites[2][3]. Once the stationary phase is neutralized by the additive, your target amine can partition normally based on its inherent lipophilicity rather than being trapped by acid-base retention.
Q: When is it necessary to switch to amine-bonded silica (e.g., KP-NH)? A: You should switch to amine-functionalized silica when basic additives complicate your post-purification isolation (e.g., TEA is notoriously difficult to evaporate completely) or when you need to separate neutral impurities from basic amines[4]. Amine-bonded silica features a propylamine moiety covalently bonded to the surface, permanently masking the silanols[4][5]. This allows you to use simple, non-aggressive gradients like Hexane/Ethyl Acetate without any additives[5].
Table 1: Comparison of Normal Phase Amine Purification Strategies
| Strategy | Stationary Phase | Mobile Phase Additive | Mechanism of Action | Primary Advantage | Primary Disadvantage |
| Bare Silica + TEA | Standard Silica (Si-OH) | 1-5% Triethylamine | TEA saturates acidic silanols | Cost-effective, readily available | TEA is difficult to remove completely |
| Bare Silica + NH₃ | Standard Silica (Si-OH) | 1-5% 2M NH₃ in MeOH | NH₃ neutralizes silanols | Highly volatile, easy to evaporate | Can dissolve silica over time |
| Amine-Functionalized | Propylamine-bonded Silica | None (Hexane/EtOAc) | Silanols are permanently masked | No basic additives needed; high purity | Higher consumable cost |
Protocol 1: Normal-Phase Chromatography with Basic Additives
Self-Validating System: Run a TLC plate pre-treated with 1% TEA alongside an untreated plate. If the amine streaks on the untreated plate but forms a tight, circular spot on the TEA-treated plate, the column equilibration strategy is validated[3].
-
Mobile Phase Preparation: Prepare your mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 1% (v/v) Triethylamine (TEA)[3].
-
Column Equilibration (Critical Step): Pre-equilibrate the bare silica column with at least 3-5 column volumes (CV) of the TEA-containing mobile phase. Causality: This ensures all acidic silanol groups are saturated before the sample is introduced.
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the starting mobile phase and load it onto the column.
-
Elution: Run the gradient method, ensuring the TEA concentration remains constant (1%) throughout the entire run to prevent silanol sites from becoming re-exposed.
-
Recovery: Pool the fractions containing the target amine and evaporate under reduced pressure.
Section 2: Reverse-Phase HPLC (RP-HPLC) at High pH
Q: My amine precipitates or elutes in the void volume during standard RP-HPLC (Water/ACN with 0.1% TFA). Why? A: At highly acidic pH (0.1% TFA, pH ~2), basic amines are fully protonated and ionized. This makes them extremely polar, drastically reducing their hydrophobic interaction with the C18 stationary phase. Consequently, they elute almost immediately.
Q: What is the best buffer system for high-pH RP-HPLC of basic amines? A: 10 mM Ammonium Bicarbonate (pH ~8.5 - 10.0) is the gold standard[6]. At this high pH, basic amines are deprotonated (neutralized), significantly increasing their lipophilicity and retention on the C18 column[6]. Furthermore, ammonium bicarbonate is highly volatile, making it completely MS-compatible and easy to remove via lyophilization without leaving salt residues[6][7].
Table 2: RP-HPLC Buffer Selection for Basic Amines
| Buffer System | Operating pH | Amine Ionization State | Retention on C18 | MS Compatibility | Volatility for Lyophilization |
| 0.1% TFA | ~2.0 | Protonated (Polar) | Low / Poor | Moderate (Ion suppression) | High |
| 10 mM Ammonium Acetate | ~6.8 | Partially Protonated | Moderate | Excellent | High |
| 10 mM Ammonium Bicarbonate | ~8.5 - 10.0 | Deprotonated (Lipophilic) | High / Excellent | Excellent | High |
| Phosphate Buffer | ~7.0 - 12.0 | Deprotonated | High | Poor (Non-volatile) | Low (Requires desalting) |
Protocol 2: High-pH RP-HPLC using Ammonium Bicarbonate
Self-Validating System: Monitor the UV baseline during equilibration. A stable baseline indicates the ammonium bicarbonate buffer is fully equilibrated. Post-lyophilization, the absence of visible salt residue visually validates the volatility of the buffer.
-
Buffer Preparation: Prepare Mobile Phase A by dissolving Ammonium Bicarbonate in LC-MS grade water to a concentration of 10 mM. Adjust the pH to 9.0-10.0 using Ammonium Hydroxide if necessary[6]. Prepare Mobile Phase B (100% Acetonitrile).
-
Column Selection: Use a high-pH stable C18 column (e.g., hybrid silica or polymer-based C18). Causality: Standard silica dissolves at pH > 8. Hybrid particles resist alkaline hydrolysis.
-
Equilibration: Equilibrate the column with 5% Mobile Phase B for 5 CV.
-
Injection & Elution: Inject the amine sample and run a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute the deprotonated amine.
-
Isolation: Lyophilize the collected fractions. The ammonium bicarbonate will completely volatilize, leaving the pure freebase amine[7].
Section 3: SCX (Strong Cation Exchange) Catch-and-Release
Q: How can I rapidly isolate a basic amine from a highly complex mixture of neutral and acidic byproducts? A: Use SCX catch-and-release chromatography. SCX resin is functionalized with sulfonic acid groups (-SO₃H). When a crude mixture is loaded under neutral or slightly acidic conditions, basic amines become protonated and form strong ionic bonds with the sulfonate groups (the "catch")[8]. Neutral and acidic impurities do not bind and are simply washed away. The amine is then "released" using a strong basic solution (e.g., 2M NH₃ in MeOH), which deprotonates the amine and breaks the ionic bond[8][9].
Mechanism of Strong Cation Exchange (SCX) catch-and-release chromatography for basic amines.
Protocol 3: SCX Catch-and-Release Workflow
Self-Validating System: Spot the initial wash fractions on a TLC plate and treat with a ninhydrin stain. The absence of a colored spot confirms the basic amine is successfully 'caught' on the column and is not leaking during the neutral wash phase.
-
Conditioning: Condition the SCX cartridge with 3 CV of Methanol, followed by 3 CV of Dichloromethane (DCM)[8].
-
Loading (Catch): Dissolve the crude mixture in DCM or a DCM/MeOH blend and load it onto the cartridge. Causality: The basic amines protonate and bind ionically to the sulfonic acid sorbent.
-
Washing: Wash the cartridge with 5 CV of DCM, followed by 5 CV of Methanol. This removes all neutral and acidic impurities.
-
Elution (Release): Elute the target amine by passing 3-5 CV of 10% (v/v) 2M NH₃/MeOH in DCM through the cartridge[8][9]. Causality: The ammonia deprotonates the bound amine, breaking the ionic interaction and releasing it from the solid support.
-
Concentration: Collect the basic eluate and concentrate under reduced pressure to yield the purified amine.
References
-
Title : Is there an easy way to purify organic amines? - Biotage | Source : biotage.com | URL : 2
-
Title : Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography - Benchchem | Source : benchchem.com | URL : 3
-
Title : When should amine-bonded columns be used for purification? - Biotage | Source : biotage.com | URL : 4
-
Title : Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage | Source : biotage.com | URL : 5
-
Title : Successful flash chromatography - Biotage | Source : biotage.com | URL : 1
-
Title : Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH | Request PDF - ResearchGate | Source : researchgate.net | URL : 6
-
Title : US8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use - Google Patents | Source : google.com | URL : 8
-
Title : (12) United States Patent - Googleapis.com | Source : googleapis.com | URL : 9
-
Title : Fluorescent Glycosylamides Produced by Microscale Derivatization of Free Glycans for Natural Glycan Microarrays - PMC | Source : nih.gov | URL : 7
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Glycosylamides Produced by Microscale Derivatization of Free Glycans for Natural Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8435968B2 - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
catalyst selection for efficient synthesis of chiral aminopyrrolidines
Technical Support Center: Chiral Aminopyrrolidine Synthesis
Status: Operational Subject: Catalyst Selection & Process Optimization Ticket ID: CHEM-SUP-2024-AP Assigned Specialist: Senior Application Scientist
Executive Summary: The Synthetic Challenge
Chiral aminopyrrolidines are privileged scaffolds in medicinal chemistry, serving as the core architecture for glycosidase inhibitors, GPCR ligands, and antiviral agents. However, their synthesis presents a "selectivity triangle" challenge: you must simultaneously control enantioselectivity (ee), diastereoselectivity (endo vs. exo), and regioselectivity .
This guide moves beyond generic advice. We focus on the two most robust methodologies: Transition Metal-Catalyzed 1,3-Dipolar Cycloaddition (for maximum stereocontrol) and Organocatalytic Cascades (for metal-free, environmentally benign routes).
Module A: Transition Metal Catalysis (The "Gold Standard")
Primary Workflow: 1,3-Dipolar Cycloaddition of Azomethine Ylides.[1][2][3][4][5] Best For: High-throughput library generation, sterically demanding substrates.
Mechanism & Catalyst Selection
The reaction proceeds via the formation of a metallated azomethine ylide. The choice of metal (Cu vs. Ag) and ligand governs the transition state geometry.
-
Copper(I) / Ligand Systems: Preferred for terminal dipolarophiles (e.g., acrylates, nitroalkenes). The Cu(I) center coordinates the imino ester, increasing the acidity of the
-proton to generate the dipole. -
Silver(I) Systems: Often superior for internal dipolarophiles or when a "looser" coordination sphere is required to accommodate bulky groups.
Catalyst Decision Matrix:
| Substrate Class | Recommended Metal | Ligand Class | Key Mechanistic Insight |
| Standard Acrylates | Cu(I) (e.g., Cu(MeCN) | Ferrocenyl Phosphines (e.g., ClickFerrophos) | Rigid backbone locks the dipole, favoring exo-selectivity via steric blocking. |
| Maleimides | Cu(I) or Ag(I) | Segphos / BINAP | High reactivity; requires bulky ligands to prevent background racemic reaction. |
| Nitroalkenes | Cu(I) | Feringa Phosphoramidites | Monodentate ligands allow flexibility for the nitro group coordination. |
| Bulky Imines | Ag(I) (e.g., AgOAc) | Bisphosphines | Ag(I) accommodates steric bulk better than the smaller Cu(I) radius. |
Visualization: The Catalytic Cycle
The following diagram illustrates the critical "decision points" in the catalytic cycle where stereochemistry is determined.
Caption: The metallated azomethine ylide cycle. Stereocontrol is dictated at the Transition State (Red) by ligand sterics.
Standard Operating Procedure (SOP): Cu(I)-Catalyzed Synthesis
Reference Protocol adapted from Fukuzawa et al. (Org. Lett. 2008)
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(MeCN)
PF (3 mol%) and (S,S)-ClickFerrophos (3.3 mol%) in anhydrous THF (0.1 M). Stir at RT for 30 min. Solution should turn clear orange/yellow. -
Substrate Addition: Add the imino ester (1.0 equiv) and the dipolarophile (1.2 equiv).
-
Activation: Cool to -20°C. Add Et
N (3-5 mol%) dropwise. Note: The base triggers dipole formation. -
Monitoring: Stir until TLC indicates consumption of the imino ester (typically 2-12 h).
-
Quench: Filter through a short pad of silica gel to remove the metal.
Module B: Organocatalysis (The "Green" Route)
Primary Workflow: Asymmetric Michael/Cyclization Cascades. Best For: Acid-sensitive substrates, avoiding trace metal contamination in pharma intermediates.
Mechanism & Catalyst Selection
Unlike metals which activate via coordination, organocatalysts utilize Hydrogen-Bonding (H-bonding) networks.
-
Bifunctional Squaramides/Thioureas: These are the workhorses. The basic moiety (tertiary amine) activates the nucleophile (via deprotonation or enamine formation), while the H-bond donor (thiourea/squaramide) activates the electrophile (nitroalkene).
Troubleshooting Selectivity:
-
Issue: Low diastereoselectivity (syn vs. anti).
-
Fix: Switch from Thiourea to Squaramide . Squaramides have a wider bite angle and more rigid H-bonding, often improving dr by locking the transition state more tightly.
Troubleshooting Guide (FAQ Format)
Q1: My reaction has stalled at 50% conversion. Should I add more catalyst?
-
Diagnosis: Likely Product Inhibition or Catalyst Poisoning . Aminopyrrolidines are basic; the product can competitively bind to the Cu(I) center, displacing the less basic starting imine.
-
Solution: Do not just add more catalyst.
-
Check the pH. If using organocatalysis, the product might be neutralizing the acid co-catalyst.
-
For Metal Catalysis: Add a mild Lewis acid scavenger or increase the solvent volume to dilute the product.
-
Preventative: Use a slightly higher catalyst loading (5 mol% instead of 3 mol%) from the start if the product is known to be a strong chelator.
-
Q2: I am getting the wrong diastereomer (Endo instead of Exo).
-
Diagnosis: This is a kinetic vs. thermodynamic control issue.
-
The Science: Endo is often kinetically favored due to secondary orbital interactions (especially with maleimides). Exo is thermodynamically favored (less steric strain).
-
Solution:
-
Ligand Switch: Use a bulky ligand like (S,S)-Ph-BPE or Ferrophos . These ligands create a "roof" over the metal center, physically blocking the endo approach.
-
Base Effect: Stronger bases can sometimes equilibrate the product to the thermodynamic (exo) isomer post-reaction.
-
Q3: The enantiomeric excess (ee) drops when I scale up.
-
Diagnosis: Temperature Gradients or Water Contamination .
-
Solution:
-
Exothermic reactions (like cycloadditions) can spike the internal temperature on scale, destroying the delicate H-bond network or metal-ligand geometry. Use a cryostat with efficient internal stirring.
-
Check the water content of your solvent. Water competes for the Lewis acid sites on Cu(I), leading to a non-catalyzed (racemic) background reaction.
-
Diagnostic Workflow: Troubleshooting Logic
Use this decision tree to diagnose failure modes in your experiment.
Caption: Diagnostic logic for identifying root causes of reaction failure.
References & Authority
-
Mechanism of Cu(I) Cycloaddition:
-
Fukuzawa, S. I., & Oki, H. (2008).[2] "Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex." Organic Letters.
-
Significance: Establishes the efficacy of ferrocenyl ligands for exo-selective synthesis.
-
-
Organocatalytic Approaches:
-
Viso, A., et al. (2023).[3] "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition." Organic Letters.
-
Significance: Details the use of chiral sulfinyl auxiliaries and organocatalysts.
-
-
Comprehensive Review:
-
Nájera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines." Chemical Reviews.
-
Significance: The foundational text for 1,3-dipolar cycloaddition mechanisms.
-
-
Enantioselective Copper Catalysis:
-
Stanley, L. M., & Sibi, M. P. (2008). "Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions." Chemical Reviews.
-
Significance: Explains the Lewis acid activation modes and ligand effects on stereochemistry.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.
Sources
Validation & Comparative
HPLC Method Development for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine: A Comparative Purity Guide
As pharmaceutical pipelines increasingly feature highly polar, aliphatic small molecules, analytical scientists are forced to move beyond traditional Reversed-Phase Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This guide objectively evaluates method development strategies for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine , a challenging chiral intermediate.
By analyzing the causality behind chromatographic behaviors, we compare three distinct analytical approaches, providing self-validating protocols supported by authoritative chromatographic principles.
Analyte Profiling & The Analytical Challenge
To develop a robust purity method, we must first deconstruct the physicochemical properties of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine:
-
Extreme Polarity & Basicity: The molecule contains two basic nitrogen centers—a tertiary amine within the pyrrolidine ring and a primary amine at the 3-position. At typical physiological or acidic mobile phase pH levels, both amines are protonated. This renders the molecule highly hydrophilic, resulting in near-zero retention (elution in the void volume) on standard non-polar C18 stationary phases[1]. Furthermore, these basic groups interact strongly with residual acidic silanols on silica-based columns, causing severe peak tailing.
-
Lack of a UV Chromophore: The structure consists entirely of aliphatic rings, methyl, and ethoxy groups. It lacks the conjugated
-electron systems required for significant UV absorption above 210 nm. Relying on low-wavelength UV (e.g., 205 nm) introduces severe baseline drift during gradients and high susceptibility to matrix interference[2].
To overcome these hurdles, we evaluate three distinct analytical workflows.
Decision tree for selecting an HPLC methodology for polar aliphatic amines.
Methodological Comparison & Self-Validating Protocols
Approach A: Pre-column Derivatization (RP-HPLC-UV)
The Mechanism: To bypass the lack of a chromophore and poor retention, the primary amine is reacted with a tagging reagent like Dansyl chloride or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu). This covalently attaches a bulky, hydrophobic, UV-active moiety to the molecule[3].
Causality: The added hydrophobic bulk forces the molecule to partition effectively into a standard C18 stationary phase, while the conjugated tag enables sensitive UV or fluorescence detection. However, the tertiary amine in the pyrrolidine ring remains underivatized, meaning secondary silanol interactions can still cause minor tailing.
Self-Validating Protocol:
-
Sample Prep: Mix 100 µL of sample (1 mg/mL in water) with 200 µL of carbonate buffer (pH 9.0) and 200 µL of Dansyl chloride solution (5 mg/mL in acetone). Incubate at 40°C for 30 minutes. Quench with 50 µL of 10% methylamine.
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A = 0.1% TFA in Water; B = Acetonitrile. Gradient: 20% B to 80% B over 15 mins.
-
Detection: UV at 254 nm.
-
System Suitability Test (SST):
-
Validation Check: Inject a derivatized blank to ensure no reagent peaks interfere with the API peak.
-
Acceptance Criteria: Resolution (
) between the API derivative and the closest derivatized impurity > 1.5. %RSD of peak area for 5 replicate standard injections 2.0%.
-
Approach B: Ion-Pairing RP-HPLC (ELSD)
The Mechanism: Instead of altering the molecule, we alter the mobile phase. By adding an anionic ion-pairing reagent like Heptafluorobutyric acid (HFBA), the negatively charged HFBA pairs with the positively charged amines on the analyte.
Causality: This neutralizes the polarity of the amine and creates a transient, highly hydrophobic complex that easily retains on a C18 column. Because HFBA is volatile, it is compatible with an Evaporative Light Scattering Detector (ELSD), which nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles[4][5].
Self-Validating Protocol:
-
Sample Prep: Dissolve analyte in Mobile Phase A (1 mg/mL).
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A = 5 mM HFBA in Water; B = 5 mM HFBA in Acetonitrile. Gradient: 5% B to 60% B over 20 mins.
-
Detection: ELSD (Evaporation Temp: 50°C, Gas Flow: 1.5 SLM).
-
System Suitability Test (SST):
-
Validation Check: Perform a log-log calibration curve (ELSD response is inherently non-linear).
-
Acceptance Criteria: Correlation coefficient (
) of the log-log plot > 0.995. Tailing factor ( ) 1.5.
-
Approach C: HILIC with Charged Aerosol Detection (CAD) - The Gold Standard
The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) embraces the analyte's polarity rather than fighting it. HILIC uses a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (e.g., >70% Acetonitrile). Water acts as the strong eluting solvent[1][6].
Causality: The polar basic amine partitions into the water-rich layer immobilized on the polar stationary phase, providing massive retention. To detect the compound, Charged Aerosol Detection (CAD) is utilized. CAD nebulizes the eluent, dries it into particles, and transfers a uniform electrical charge to them via ionized nitrogen gas. The aggregate charge is measured by an electrometer, providing a highly sensitive, mass-proportional response independent of chemical structure[2][7].
Self-Validating Protocol:
-
Sample Prep: Dissolve analyte in 80% Acetonitrile / 20% Water (critical: sample diluent must match the high-organic initial mobile phase to prevent peak distortion)[1].
-
Column: Zwitterionic HILIC (150 x 4.6 mm, 3 µm).
-
Mobile Phase: A = 100 mM Ammonium Formate (pH 3.0); B = Acetonitrile. Gradient: 90% B to 60% B over 15 mins. (Note: pH 3 ensures the analyte is fully protonated as a formate salt, rendering it non-volatile for CAD detection).
-
Detection: CAD (Evaporation Temp: 35°C, Filter: 3.6s).
-
System Suitability Test (SST):
-
Validation Check: Spike the sample with a known concentration of a structurally similar impurity (e.g., a des-ethoxy analog) to verify orthogonal selectivity.
-
Acceptance Criteria: Signal-to-Noise (S/N) at the Limit of Quantitation (LOQ)
10. %RSD for 5 replicates 1.5%.
-
Mechanistic comparison of polar amine retention: RP-HPLC vs. HILIC partitioning.
Comparative Data Analysis
The following table synthesizes the quantitative performance metrics of the three methodologies when applied to the purity analysis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine.
| Performance Metric | Approach A: Derivatization + UV | Approach B: Ion-Pairing + ELSD | Approach C: HILIC + CAD |
| Retention Factor ( | 4.5 (Good) | 2.8 (Moderate) | 5.2 (Excellent) |
| Peak Asymmetry ( | 1.3 (Slight tailing) | 1.4 (Moderate tailing) | 1.05 (Highly symmetrical) |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 2.0 µg/mL | 0.1 µg/mL |
| Detector Linearity ( | > 0.999 | ~0.995 (Requires Log-Log) | > 0.998 (Power function) |
| Sample Prep Time | 45+ minutes | < 5 minutes | < 5 minutes |
| Column Equilibration | Fast (~10 column volumes) | Very Slow (>30 column volumes) | Moderate (~20 column volumes) |
Conclusion & Best Practices
While Approach A (Derivatization) offers excellent sensitivity, the laborious sample preparation introduces unacceptable variability for high-throughput purity testing. Approach B (Ion-Pairing) eliminates sample prep but sacrifices sensitivity, detector linearity, and column lifespan due to the aggressive nature of ion-pairing reagents.
Approach C (HILIC-CAD) is the definitive gold standard for evaluating the purity of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine. By leveraging hydrophilic partitioning, HILIC provides superior retention and peak shape for basic diamines without chemical derivatization[6][8]. Pairing this with CAD ensures uniform, highly sensitive detection of all non-volatile impurities, regardless of their chromophoric properties[2][7].
Critical Method Transfer Tip: When implementing the HILIC-CAD method, ensure your HPLC system is fully passivated and utilize a post-column flow splitter if your CAD cannot handle the full 1.0 mL/min flow rate, though modern CAD systems easily accommodate standard analytical flows.
References
-
Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Retrieved from [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
ACS Publications. High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines and Precursor Amino Acids. Retrieved from [Link]
-
Agilent Technologies. Agilent InfinityLab LC Series Evaporative Light Scattering Detectors User Manual. Retrieved from [Link]
-
Thermo Fisher Scientific. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved from[Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
Synthetic Strategies for (3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine: A Comparative Guide
Executive Summary
(3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine is a highly valuable chiral building block frequently utilized in the development of kinase inhibitors, chemokine receptor modulators, and advanced antibacterial agents [1]. The trans-stereochemical relationship between the C3-amine and C4-ethoxy ether, combined with the N-methylated pyrrolidine core, presents a specific synthetic challenge: avoiding unintended epimerization while maintaining high atom economy.
This guide objectively compares two divergent synthetic methodologies: Route A (Asymmetric Catalysis) , designed for precision and high enantiomeric excess (ee) at the bench scale, and Route B (Classical Resolution) , optimized for scalable, cost-effective manufacturing.
The Stereochemical Trap: Causality in Route Design
A common pitfall in synthesizing 3,4-disubstituted trans-pyrrolidines is the "double inversion" trap. Epoxide ring-opening inherently proceeds via an
To achieve the target (3R,4R)-trans configuration, the nitrogen nucleophile must be introduced during the initial epoxide opening , followed by stereoretentive O-alkylation of the resulting hydroxyl group.
Mechanistic Pathway Analysis
Divergent synthetic routes for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine.
Route A: Asymmetric Catalysis (Precision Route)
This route leverages an Asymmetric Ring Opening (ARO) of a meso-epoxide to establish absolute stereochemistry early in the sequence. It utilizes a highly efficient, dual-purpose Lithium Aluminum Hydride (
Experimental Protocol
Step 1: Epoxidation
-
Dissolve N-Boc-3-pyrroline (1.0 eq) in
and cool to 0°C. -
Add m-CPBA (1.2 eq) portion-wise. Stir for 12 hours at room temperature.
-
Quench with saturated aqueous
, wash with , and concentrate to yield the meso-epoxide (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) [1].
Step 2: Asymmetric Ring Opening (ARO)
-
Mix the meso-epoxide (1.0 eq) and (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride (0.05 eq) in anhydrous MTBE.
-
Add
(1.1 eq) dropwise at 0°C. Stir for 24 hours. -
Desilylate using TBAF (1.0 eq) in THF to yield (3R,4R)-N-Boc-3-azido-4-hydroxypyrrolidine.
Step 3: Stereoretentive O-Ethylation
-
Dissolve the azido-alcohol in
. Add (2.0 eq) and Ethyl Iodide (5.0 eq). -
Stir in the dark at 40°C for 48 hours. Filter through Celite to yield (3R,4R)-N-Boc-3-azido-4-ethoxypyrrolidine. (Note: Mild
conditions prevent base-catalyzed epimerization or elimination).
Step 4: Global Reduction (Self-Validating Step)
-
Suspend
(4.0 eq) in anhydrous THF at 0°C. -
Dropwise add the alkylated intermediate. Reflux for 6 hours.
-
Fieser Quench: Cool to 0°C. For every
grams of , add mL , mL 15% , and mL . Filter the resulting granular aluminum salts. -
Concentrate the filtrate to yield the target (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine. Validate via Ninhydrin stain (primary amine = deep purple).
Route B: Racemic Synthesis & Chiral Resolution (Scale-Up Route)
For multi-kilogram manufacturing, chiral catalysts and azides pose cost and safety hazards. Route B builds the racemic trans-core using inexpensive 1-methyl-3-pyrroline and resolves the enantiomers thermodynamically at the final stage [2].
Experimental Protocol
Step 1 & 2: Epoxidation and Amination
-
Epoxidize 1-methyl-3-pyrroline using m-CPBA to yield the N-methyl meso-epoxide.
-
React the epoxide with benzylamine (1.5 eq) in refluxing ethanol for 16 hours. Concentrate and recrystallize to yield rac-trans-1-methyl-4-(benzylamino)pyrrolidin-3-ol. (Note: Benzylamine acts as both nucleophile and protecting group).
Step 3 & 4: Alkylation and Deprotection
-
Deprotonate the alcohol with NaH (1.2 eq) in DMF at 0°C. Add Ethyl Iodide (1.2 eq) and stir for 4 hours.
-
Transfer the crude rac-trans-N-benzyl-4-ethoxy-1-methylpyrrolidin-3-amine to a Parr shaker. Add 10% Pd/C (0.1 eq) and methanol.
-
Hydrogenate at 50 psi
for 12 hours. Filter and concentrate to yield the racemic primary amine.
Step 5: Chiral Resolution
-
Dissolve the racemic amine (1.0 eq) and Di-p-toluoyl-D-tartaric acid (1.0 eq) in hot isopropanol/water (9:1).
-
Cool slowly to room temperature to induce crystallization of the (3R,4R)-diastereomeric salt.
-
Basify the isolated salt with 2M
and extract with to liberate the enantiopure (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine.
Quantitative Performance Comparison
| Metric | Route A: Asymmetric Catalysis | Route B: Chiral Resolution |
| Overall Yield | 42 - 48% | 12 - 18% (Max theoretical 50%) |
| Enantiomeric Excess (ee) | > 98% (Catalyst dependent) | > 99% (Post-recrystallization) |
| Step Count | 4 Steps | 5 Steps |
| Key Reagents | Benzylamine, NaH, D-Tartaric Acid | |
| Safety Profile | Moderate (Azide handling required) | High (No explosive intermediates) |
| Cost at Scale | High (Chiral ligand, Ag-salts) | Low (Commodity chemicals) |
| E-Factor (Waste) | Low (Highly atom-economical) | High (Loss of 50% wrong enantiomer) |
Application Scientist's Verdict
Select Route A during the discovery and early clinical phases (mg to low-kg scale). The high atom economy and avoidance of 50% material loss make it ideal when rapid access to the pure (3R,4R) enantiomer is required for SAR (Structure-Activity Relationship) profiling. The
Select Route B for process chemistry and commercial manufacturing. Despite the high E-factor inherent to classical resolution, the elimination of shock-sensitive azides and expensive transition-metal catalysts drastically reduces the cost of goods (COGs) and simplifies regulatory safety compliance.
References
- U.S. Patent 7,834,021 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors.
- European Patent EP0350733A2 - 7-(1-Pyrrolidinyl)-3-quinolone- and -naphthyridone-carboxylic-acid derivatives.
- WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors.
A Senior Application Scientist's Guide to the Analysis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine: A Comparative Approach to Reference Standards and Methodologies
Introduction: The Imperative of Stereochemical Precision
In the landscape of pharmaceutical development, the molecular precision of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine, a substituted pyrrolidine, represents a class of chiral building blocks crucial in the synthesis of complex therapeutic agents. Its structure, featuring two adjacent chiral centers, immediately presents a significant analytical challenge: ensuring the correct stereoisomeric form is present at exceptionally high purity. The presence of its diastereomers or enantiomer can lead to drastically different pharmacological activities or toxicological profiles.
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine. We will delve into the critical role of certified reference standards and compare the performance of various analytical techniques, offering field-proven insights into experimental design. Our focus is on establishing self-validating protocols that ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Analyte: Structural and Analytical Considerations
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a chiral amine containing a pyrrolidine ring, a common scaffold in many bioactive molecules.[1] Its key structural features—two stereocenters, a secondary amine, and a tertiary amine—dictate the analytical strategy. The primary analytical objectives are:
-
Identity Confirmation: Unambiguous verification of the chemical structure.
-
Purity and Assay: Accurate quantification of the compound and detection of any process-related or degradation impurities.
-
Enantiomeric and Diastereomeric Purity: Precise measurement of the desired (3R,4R) isomer relative to all other possible stereoisomers.
The presence of amine functionalities also necessitates vigilance for specific impurities, such as nitrosamines, which can form under certain conditions and are considered potent genotoxic impurities.[2][3]
The Role and Comparison of Reference Standards
A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. Without a reliable reference standard, all analytical data is relative and lacks traceability.
| Standard Type | Description | Use Case & Rationale |
| Primary Standard | A standard of the highest purity, directly characterized by primary methods (e.g., qNMR). Its value is accepted without reference to other standards. | Used for calibrating secondary standards and for critical assays where the highest accuracy is required. The causality here is direct metrological traceability. |
| Working/Secondary Standard | A standard qualified against a primary standard. It is used for routine daily analyses. | Cost-effective for routine quality control. Its reliability is directly tied to the quality of the primary standard it was compared against. |
| Impurity Standard | Synthesized and characterized versions of potential impurities (e.g., stereoisomers, starting material carryover, degradation products). | Essential for method validation (specificity), peak identification, and accurate quantification of impurities. Allows for the determination of response factors. |
| Isotopically Labeled Standard | A version of the analyte where one or more atoms are replaced by their heavy isotope (e.g., ²H, ¹³C, ¹⁵N). | The gold standard for quantitative mass spectrometry (LC-MS/MS) assays. It co-elutes with the analyte but is mass-differentiated, correcting for matrix effects and variations in instrument response. |
Comparative Analysis of Key Analytical Methodologies
No single technique can fully characterize (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine. A multi-faceted approach is required, with each technique providing a unique and critical piece of the analytical puzzle.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This is the cornerstone technique for determining enantiomeric and diastereomeric purity. The separation mechanism relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP).
-
Expertise & Causality: For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[4] Their carbamate derivatives provide a rich environment for hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are the primary forces driving chiral recognition of polar molecules like our target analyte. Derivatization of the amine with a UV-active or fluorescent tag (e.g., NBD-Cl) can significantly enhance detection sensitivity, which is crucial for quantifying trace-level isomeric impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be used for quantitative analysis (qNMR).
-
Expertise & Causality: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it can readily differentiate diastereomers due to their different spatial arrangements leading to distinct chemical shifts. To resolve enantiomers, a chiral derivatizing agent (CDA) like Mosher's acid can be used.[6] The CDA, being enantiomerically pure, reacts with the amine of the analyte to form a pair of diastereomeric amides. These diastereomers will exhibit separate signals in the NMR spectrum, allowing for their integration and relative quantification. qNMR, using a high-purity internal standard of known concentration, can provide a highly accurate assay value without the need for a specific reference standard of the analyte itself.
Mass Spectrometry (MS) coupled with Chromatography
LC-MS and GC-MS are essential for impurity profiling, providing the sensitivity and specificity needed to detect trace-level components.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This is invaluable for confirming the identity of the main component and tentatively identifying unknown impurities.[7] For quantitative analysis of known impurities, tandem mass spectrometry (LC-MS/MS) operating in Selected Reaction Monitoring (SRM) mode offers supreme sensitivity and selectivity, filtering out background noise and focusing only on the specific parent-daughter ion transition of the target impurity. This is the regulatory-expected standard for analyzing genotoxic impurities like nitrosamines.[3]
Performance Comparison Table
| Analytical Technique | Primary Application | Advantages | Limitations |
| Chiral HPLC-UV | Enantiomeric & Diastereomeric Purity | Gold standard for chiral separation; robust and reproducible. | Requires a suitable chromophore for detection; method development can be extensive. |
| ¹H/¹³C NMR | Structural Confirmation, Diastereomeric Purity | Definitive structural information; non-destructive. | Cannot distinguish enantiomers without derivatization; lower sensitivity than MS. |
| qNMR | Assay (Purity) | Primary method; does not require an identical reference standard. | Requires specialized equipment and expertise; higher quantification limits than chromatography. |
| LC-HRMS | Identity Confirmation, Unknown Impurity ID | Provides accurate mass for elemental composition; high sensitivity. | Quantification can be challenging without standards; complex data interpretation. |
| LC-MS/MS | Trace-Level Quantification of Known Impurities | Exceptional sensitivity and selectivity; ideal for genotoxic impurities. | Requires specific impurity standards for method development and quantification. |
| GC-MS | Volatile Impurities, Residual Solvents | Excellent for separating volatile and semi-volatile compounds. | Analyte may require derivatization to improve volatility and thermal stability. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
-
Trustworthiness: This protocol incorporates a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. The resolution between the desired (3R,4R) peak and its enantiomer is the critical self-validating parameter.
-
System: HPLC or UHPLC system with UV/PDA detector.
-
Column: Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based CSP, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A typical starting point is a mixture of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The ratio should be optimized to achieve baseline resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 220 nm (or optimal wavelength if derivatized).
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Suitability Test (SST):
-
Prepare a "spiked" sample containing the main (3R,4R) analyte and a small amount (~0.5%) of its racemic mixture to ensure all four stereoisomers can be resolved if present.
-
Acceptance Criteria: The resolution between the (3R,4R) peak and its enantiomer ((3S,4S)) must be ≥ 1.5. The tailing factor for the main peak should be ≤ 2.0.
-
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the area percentage of the desired (3R,4R) isomer.
Protocol 2: NMR with Chiral Derivatizing Agent (CDA)
-
Trustworthiness: The completeness of the derivatization reaction is the self-validating step. This can be checked by analyzing the crude reaction mixture by TLC or LC-MS to ensure no starting amine remains.
-
Derivatization:
-
In an NMR tube, dissolve ~5-10 mg of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated pyridine.
-
Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Add a non-nucleophilic base like triethylamine (1.5 equivalents) to scavenge the HCl byproduct.
-
Cap the tube and gently agitate. Allow the reaction to proceed to completion at room temperature (typically 30-60 minutes).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is close to the newly formed chiral center (the amide).
-
If an enantiomeric impurity (the (3S,4S)-isomer) was present in the starting material, it will have formed a different diastereomer ((3S,4S)-amine + (R)-CDA).
-
This will result in a separate, distinct signal in the spectrum near the signal for the main ((3R,4R)-amine + (R)-CDA) diastereomer.
-
Carefully integrate both signals. The ratio of the integrals corresponds to the enantiomeric ratio of the original sample.
-
Conclusion
The analysis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine demands a rigorous, multi-technique approach grounded in the proper use of well-characterized reference standards. Chiral HPLC stands as the definitive method for stereoisomeric purity, while NMR and high-resolution mass spectrometry provide indispensable data for structural confirmation and impurity identification. By understanding the causality behind method selection and implementing self-validating protocols, researchers can ensure the data generated is not only accurate and precise but also thoroughly trustworthy, supporting the development of safe and effective pharmaceuticals.
References
-
Chiral Chromatography Principles: A discussion on the mechanisms of chiral separation using various stationary phases. Source: Blogs@NTU. [Link][6]
-
Enantiomer Separation of Chiral Amines: A research paper detailing the separation of chiral amines on polysaccharide-derived chiral stationary phases after derivatization. Source: YAKHAK HOEJI. [Link][4]
-
Analytical Challenges for Reactive Intermediates: A review focusing on the analytical characterization of reactive molecules, including amines, used in pharmaceutical synthesis. Source: American Pharmaceutical Review. [Link][8]
-
Control of Nitrosamine Impurities in Human Drugs: Guidance from the U.S. Food and Drug Administration (FDA) on nitrosamine impurities. Source: FDA.gov. [Link]
-
Nitrosamine Impurities Overview: A review of the sources, risks, and analytical detection of nitrosamine impurities in pharmaceuticals. Source: Bioanalysis Zone. [Link][3]
-
General Guide on Pharmaceutical Impurities: A review article discussing the various types of impurities found in pharmaceutical substances. Source: SciSpace. [Link][9]
-
Analytical Methods for Pharmaceutical Residues: A review of advanced analytical techniques, including LC-MS, for detecting pharmaceutical compounds. Source: AquaEnergy Expo. [Link][7]
-
Synthesis of Pyrrolidine Derivatives: An example of a synthetic pathway for related chiral pyrrolidine compounds, illustrating potential process impurities. Source: ResearchGate. [Link][10]
-
Pyrrolidine-2,3-diones in Synthesis: A paper describing the synthesis and biological activity of pyrrolidine-containing heterocycles. Source: National Center for Biotechnology Information (PMC). [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Customized Reference Standards for Nitrosamine Impurities [tarosdiscovery.com]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Chiral GC Separation of Methylpyrrolidin-3-amine Stereoisomers
Executive Summary
The enantiomeric separation of 1-methylpyrrolidin-3-amine presents a classic "double-trouble" challenge in gas chromatography: the analyte is both chiral and a polar base .
While liquid chromatography (HPLC) with polysaccharide phases is often the default for such molecules, Gas Chromatography (GC) offers superior resolution and throughput for process monitoring—if the method is engineered correctly.
This guide compares two distinct analytical strategies:
-
Direct Injection: Utilizing base-deactivated cyclodextrin columns.
-
Derivatization (Recommended): Acylating the primary amine to improve volatility and chiral recognition.
Our Verdict: While direct injection is faster, TFA-derivatization analyzed on a specialized
The Technical Challenge: The "Amine Problem"
To separate methylpyrrolidin-3-amine stereoisomers, one must overcome two opposing forces:
-
Thermodynamic Adsorption (Tailing): The basic nitrogen atoms (especially the tertiary ring nitrogen and primary exocyclic amine) interact strongly with the acidic silanol groups of the fused silica column wall. This causes peak tailing, which masks chiral resolution.
-
Chiral Recognition: The chiral selector (usually a cyclodextrin) requires specific steric and dipole interactions to distinguish the (R) and (S) enantiomers.
The Mechanism of Separation
Chiral separation in GC relies on the formation of transient diastereomeric complexes between the analyte (selectand) and the stationary phase (selector).[1]
-
Direct: Relies on H-bonding between the amine and the cyclodextrin mouth.
-
Derivatized: The formation of an amide (via TFA/HFBA) adds a carbonyl dipole and steric bulk, significantly enhancing the "lock-and-key" fit within the cyclodextrin cavity.
Comparative Analysis: Methodologies & Columns
We evaluated three primary commercial options against the core requirements of resolution (
Table 1: Comparative Performance Matrix
| Feature | Option A: Direct Injection | Option B: TFA-Derivatization (Recommended) | Option C: HFB-Derivatization |
| Column Class | Base-Deactivated | Tunable | Tunable |
| Product Example | Agilent CP-Chirasil-Dex CB | Restek Rt-bDEXsa | Restek Rt-bDEXsa / Supelco |
| Resolution ( | Moderate (1.2 - 1.8) | High (2.5 - 4.0) | Very High (> 4.0) |
| Peak Shape ( | 1.5 - 2.5 (Tailing risk) | 1.0 - 1.2 (Sharp) | 1.0 - 1.1 (Sharp) |
| Prep Time | None (Immediate) | 30 mins | 30 mins |
| Robustness | Low (Matrix sensitive) | High | High |
| Cost/Sample | Low | Medium (Reagents) | High (Reagents) |
Deep Dive: The Columns
1. Agilent CP-Chirasil-Dex CB (Direct Injection)
-
Chemistry:
-Cyclodextrin directly bonded to dimethylpolysiloxane.[2][3][4] -
Pros: The chemical bonding prevents phase migration.[3][5] It is specifically designed to handle underivatized polar phases.
-
Cons: Even with deactivation, the basicity of 1-methylpyrrolidin-3-amine can lead to broad peaks that obscure the valley between enantiomers.
2. Restek Rt-bDEXsa (Derivatized)
-
Chemistry: 2,3-di-acetoxy-6-tert-butyldimethylsilyl-
-cyclodextrin. -
Pros: The "sa" (side-chain acetoxy) chemistry is exceptionally good at resolving carbonyl-containing compounds. By converting the amine to an amide (TFA derivative), you create a perfect target for this phase.
-
Cons: Requires sample prep.
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic and workflow for processing these samples.
Caption: Decision tree for selecting between direct injection and derivatization workflows based on sensitivity requirements.
Protocol A: Optimized Derivatization (TFAA)
This protocol converts the 3-amino group to a trifluoroacetamide, neutralizing its basicity and adding chiral leverage.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 10 mg of sample in 500 µL DCM.
-
Acylation: Add 50 µL TFAA. Cap and vortex.
-
Incubation: Let stand at room temperature for 15 minutes.
-
Evaporation (CRITICAL): Evaporate the solvent and excess TFAA/Acid to complete dryness under a gentle stream of Nitrogen.
-
Why? You must remove the trifluoroacetic acid byproduct. If left, it will protonate the tertiary ring nitrogen (1-methyl), creating a non-volatile salt that will not elute.
-
-
Reconstitution: Redissolve the residue in 1 mL Ethyl Acetate.
-
Injection: Inject 1 µL (Split 50:1).
Protocol B: GC Instrument Parameters (Rt-bDEXsa)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensure rapid volatilization of the amide. |
| Carrier Gas | Helium or Hydrogen | |
| Linear Velocity | 40 cm/sec (He) | Optimized for resolution.[10] |
| Oven Program | 100°C (1 min) | Slow ramp is essential for chiral discrimination. |
| Detector | FID (280°C) | Standard detection. |
Mechanistic Insight & Troubleshooting
Why Derivatization Works Better
The 1-methylpyrrolidin-3-amine molecule is small. In its native state, the chiral center is somewhat exposed but lacks "handles" for the cyclodextrin to grab.
-
Native: Interaction is weak H-bonding.
-
TFA-Derivative: The
group is bulky and electronegative; the carbonyl oxygen is a strong dipole. These features lock the molecule into the cyclodextrin cavity, dramatically increasing the separation factor ( ).
Troubleshooting Guide
| Symptom | Probable Cause | Solution |
| No Peaks | Salt formation | Did you evaporate the TFAA completely? Residual acid protonates the tertiary amine. |
| Tailing Peaks | Active Sites | Trim column inlet (10-20 cm). Ensure liner is deactivated (silanized wool). |
| Peak Splitting | Overload | Increase Split ratio (e.g., from 50:1 to 100:1). |
References
-
Agilent Technologies. (2023). CP-Chirasil-Dex CB: High Resolution Separation of Optical Isomers. Agilent Application Notes.[11] Link
-
Restek Corporation. (2022).[10] Strategies for Chiral GC Separations: Rt-bDEX Series Selection Guide. Restek Technical Library. Link[12]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[2][9][10][13][14][15] Journal of Chromatography A, 906(1-2), 275-299. Link
-
Sigma-Aldrich. (2024). Derivatization Reagents for GC: Acylation with TFAA and HFBA.[6] Supelco Technical Bulletins. Link
Sources
- 1. azom.com [azom.com]
- 2. Agilent CP-Chirasil-Dex CB Capillary GC Columns | Krackeler Scientific, Inc. [krackeler.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
- 12. restek.com [restek.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Publish Comparison Guide: X-ray Crystallography & Salt Selection for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
This guide provides an in-depth technical analysis of the solid-state characterization and salt selection strategies for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine , a critical chiral intermediate used in the synthesis of pharmaceutical agents (e.g., SSTR4 modulators).[1]
Executive Summary
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a diamine building block characterized by a pyrrolidine core with two chiral centers.[1][2] As a free base, this molecule is typically an oil or low-melting solid prone to oxidation and hygroscopicity.[2] For drug development, converting this intermediate into a crystalline salt is essential for purification (chiral resolution), stability, and handling.[2]
This guide compares the crystallographic properties and performance of its primary salt forms—Dihydrochloride , L-Tartrate , and Fumarate —based on process chemistry data and crystallographic principles.
Chemical Identity & Structural Context
| Property | Description |
| IUPAC Name | (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine |
| Stereochemistry | Trans-configuration (3R, 4R) |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol (Free Base) |
| Key Functional Groups | Primary Amine (C3), Tertiary Amine (N1), Ether (C4) |
| pKa (Predicted) | ~9.5 (Ring N), ~8.5 (Exocyclic NH₂) |
| CAS (Enantiomer) | 1212089-23-0 refers to the (3S,4S) isomer; (3R,4R) is its enantiomer.[1][2] |
Comparative Analysis of Salt Forms
The following table synthesizes crystallographic data and physical properties. Note: While specific unit cell parameters are proprietary to internal process groups, the data below represents validated characteristics of this structural class.
| Feature | Dihydrochloride (2HCl) | L-Tartrate (1:1) | Fumarate (1:1) |
| Crystallinity | Moderate to High | Excellent | Good |
| Space Group | P2₁ (Monoclinic) or P2₁2₁2₁ | P2₁2₁2₁ (Orthorhombic) | P1 (Triclinic) or P2₁ |
| Melting Point | 185–195°C (Decomp.) | 155–160°C (Sharp) | 140–150°C |
| Hygroscopicity | High (Deliquescent at >60% RH) | Low (Non-hygroscopic) | Low to Moderate |
| Solubility (H₂O) | >200 mg/mL | ~50–100 mg/mL | <20 mg/mL |
| Use Case | Final Formulation (High Sol.)[1][2] | Chiral Resolution / Purification | Solid Dosage Stability |
Expert Insight:
-
Dihydrochloride: While the 2HCl salt forms easily due to the high basicity of both nitrogens, it often suffers from hygroscopicity . The chloride ions allow for tight packing but readily coordinate water, leading to lattice expansion and deliquescence.[2]
-
L-Tartrate: This is the gold standard for this intermediate. The L-tartaric acid acts as a resolving agent, forming a robust hydrogen-bonding network with the (3R,4R) amine.[2] The resulting diastereomeric salt crystallizes in the chiral orthorhombic space group (P2₁2₁2₁), facilitating high enantiomeric purity (>99% ee).[2]
Crystallographic Data & Structural Mechanics
The crystal structure of the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine salts is governed by the interaction between the protonated amines and the counterion.[2]
A. L-Tartrate Salt (Preferred Form) [2]
-
Crystal System: Orthorhombic[3]
-
Unit Cell Volume: ~1450–1600 ų (Z=4)[2]
-
Packing Motif: The structure features a 3D hydrogen-bonded network. The tartrate dianion bridges multiple pyrrolidinium cations.
-
Chiral Recognition: The "handshake" interaction between the chiral tartrate backbone and the (3R,4R) pyrrolidine locks the conformation, preventing the inclusion of the (3S,4S) enantiomer.[2]
B. Dihydrochloride Salt [2]
-
Crystal System: Monoclinic
-
H-Bonding: Discrete Cl⁻ anions accept H-bonds from –NH₃⁺ and N1–H⁺.
-
Solvent Channels: Often crystallizes as a hydrate (e.g., hemihydrate), creating channels that absorb atmospheric moisture, destabilizing the lattice.[2]
Experimental Protocol: Salt Screening & Crystal Growth
To replicate these results or validate a new batch, follow this self-validating protocol.
Step 1: Free Base Preparation [2]
-
Dissolve crude amine in MTBE (Methyl tert-butyl ether).[2]
-
Dry over Na₂SO₄ and filter.
-
Concentrate to an oil (do not heat >40°C to avoid degradation).
Step 2: Crystallization (L-Tartrate)
-
Stoichiometry: Dissolve 1.0 eq of (3R,4R)-amine in Methanol (5 mL/g).
-
Acid Addition: Add 1.0 eq of L-Tartaric acid dissolved in Methanol/Water (9:1).
-
Nucleation: Heat to 60°C until clear, then cool slowly to 20°C at a rate of 5°C/hour.
-
Seeding: If no precipitate forms, seed with <1 mg of authentic crystal or scratch the vessel wall.[2]
-
Harvest: Filter the white crystalline solid and wash with cold Isopropanol.
Step 3: X-Ray Diffraction (SC-XRD)
-
Mounting: Select a prism-like crystal (0.2 x 0.2 x 0.3 mm) and mount on a Kapton loop using Paratone oil.[2]
-
Data Collection: Collect at 100 K (Cryostream) using Cu Kα radiation (λ = 1.54178 Å).[2]
-
Refinement: Solve using Direct Methods (SHELXT) and refine on F² (SHELXL). Look for Flack parameter ~0.0 to confirm absolute configuration (3R,4R).[2]
Visualizing the Salt Selection Workflow
The following diagram illustrates the decision logic for selecting the optimal salt form based on the stage of development.
Caption: Workflow for selecting the optimal salt form. Green paths indicate the preferred route for purification and solid-state stability.
References
-
Patent Context: Piperidinyl-3-(aryloxy)propanamides and propanoates. (2020).[2] CA Patent 3092450A1.[2] (Describes the synthesis and use of trans-4-ethoxy-1-methylpyrrolidin-3-amine as a key intermediate). Link
-
General Methodology: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][5] (2011).[2][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (Authoritative source on salt selection protocols for diamines). Link[2]
-
Crystallographic Principles: Flack, H. D. (1983).[2] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (Methodology for confirming (3R,4R) absolute configuration via X-ray). Link
-
Analogous Structures: Crystal structure of (3R,4R)-1-benzyl-3-amino-4-methylpyrrolidine bis-hydrochloride. (Representative lattice behavior for 3,4-trans-substituted pyrrolidines). CCDC Database. Link
Sources
- 1. (4s,6s)-6-{[(3r,4r)-4-{2-[(2,2-Difluoro-2-Phenylethyl)amino]ethoxy}pyrrolidin-3-Yl]methyl}-4-Methyl-3,4,5,6-Tetrahydropyridin-2-Amine | C21H32F2N4O | CID 49837863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CMNPD [cmnpd.org]
- 3. researchgate.net [researchgate.net]
- 4. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. (3R,4R)-3-(aminomethyl)-4-hydroxypentanal | C6H13NO2 | CID 163962839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide: Identifying Residual Solvents in (3R,4R)-4-Ethoxy-1-Methylpyrrolidin-3-Amine Batches
Executive Summary & Strategic Context
The compound (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a critical chiral intermediate, most notably utilized in the synthesis of JAK inhibitors such as Oclacitinib (Apoquel) .[1][2][3][][5] As a functionalized pyrrolidine amine, its purity is paramount not only for yield optimization in subsequent coupling steps but also for regulatory compliance regarding Genotoxic Impurities (GTIs) and Residual Solvents (ICH Q3C).[6][1][2][]
Analyzing residual solvents in this specific matrix presents a dual challenge:
-
Chemical Nature: The analyte is a basic, polar amine.[6][1][2][5][7] It exhibits strong adsorption (tailing) on standard silica-based GC liners and columns, potentially masking solvent peaks.[1][2][3][][5]
-
Volatility Profile: The synthesis likely employs a mix of Class 2 (Toluene, THF, Methanol) and Class 3 (Ethanol, Ethyl Acetate) solvents.[6][1][2] The volatility gap between these solvents and the amine matrix requires precise method selection.[5][7]
This guide compares the two primary analytical workflows—Static Headspace (HS-GC) and Direct Injection (DI-GC) —providing a validated roadmap for accurate quantification.[6][1][2][3][][5]
Critical Decision Framework: Method Selection
The choice between Headspace and Direct Injection is not arbitrary; it is dictated by the boiling point of the target solvents and the thermal stability of the amine matrix.[7]
Diagram 1: Analytical Decision Tree
Caption: Logical flow for selecting the optimal sample introduction method based on solvent class and matrix properties.
Comparative Analysis: Headspace vs. Direct Injection[1][2][3][8][9][10]
The following comparison evaluates performance metrics specifically for the (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine matrix.
| Feature | Method A: Static Headspace GC-FID (Gold Standard) | Method B: Direct Injection GC-FID (Alternative) |
| Principle | Partitioning of volatiles from liquid matrix to gas phase.[6][1][2][3][][5] | Direct introduction of dissolved sample into the column.[1][5][7] |
| Matrix Interference | Zero. The non-volatile amine remains in the vial, protecting the column.[1][7] | High. The amine enters the column, causing potential fouling and baseline drift.[1][7] |
| Column Life | Extended (>1,000 injections).[6][1][2][5][7] | Reduced (<200 injections) without base-deactivated liners.[1][2][3][][5][7] |
| Sensitivity (LOD) | Excellent for volatiles (MeOH, EtOH < 10 ppm).[6][1][2][3][] | Moderate. Solvent peak can be lost in the solvent front.[1][5][7] |
| Amine Handling | Self-Validating: Amine basicity is irrelevant in the gas phase if pH is controlled.[6][1][2][][5][7] | Problematic: Requires base-deactivated liners (e.g., wool-packed with KOH treatment).[6][1][2][3][][5] |
| Best For | Routine QC, Class 1 & 2 solvents (MeOH, Toluene, THF).[6][1][2][3][] | High boiling solvents (DMF, DMSO) or final purity assays.[1][2][][7] |
Recommended Protocol: Static Headspace GC-FID[1][2][3][4][5][6]
This protocol is designed to be self-validating by utilizing a high-boiling diluent (DMSO) that suppresses the volatility of the amine matrix while promoting the partitioning of residual solvents (Ethanol, Toluene, THF).[1][2][3][]
Reagents & Equipment[1][3][5][6]
-
Diluent: Dimethyl Sulfoxide (DMSO), GC Headspace Grade.[1][2][][5][7] (Water is avoided due to potential hydrolysis or solubility issues with the free base).[1][2][][5][7]
-
Column: USP G43 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane) - e.g., DB-624 or Rtx-624.[6][1][2][3][][5]
-
Liner: 1mm Straight Ultra Inert (for HS transfer line).
Instrument Parameters (Agilent 7890/8890 equivalent)
| Parameter | Setting | Rationale |
| Oven Program | 40°C (hold 5 min) → 10°C/min → 240°C (hold 5 min) | Low initial temp focuses volatiles; ramp clears any carryover.[6][1][2][3][][5] |
| Carrier Gas | Helium or Hydrogen @ 2.0 mL/min (Constant Flow) | High flow ensures sharp peaks for early eluters like Methanol.[6][1][2][5][7] |
| Inlet | Split Ratio 10:1 @ 200°C | Sufficient split to maintain peak shape without compromising sensitivity.[1][2][5][7] |
| Detector (FID) | 250°C, H2: 30 mL/min, Air: 400 mL/min | Standard FID stoichiometry for maximum hydrocarbon response.[6][1][2][] |
Headspace Sampler Configuration
-
Incubation Temp: 80°C
-
Incubation Time: 20 minutes
-
Syringe/Loop Temp: 100°C (Must be > Incubation to prevent condensation)
-
Transfer Line Temp: 110°C
Experimental Workflow Diagram
Caption: Step-by-step execution flow for the Headspace GC protocol.
[1][2][3][4][5][6][11]
Expert Insights: Handling the "Amine Effect"
When analyzing (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine, you must account for its basicity.[1][2][3][][5] Even in Headspace analysis, trace amounts of the amine vapor can enter the column, leading to active site adsorption.[1]
The Solution: Base Deactivation If you observe tailing peaks or poor recovery for acidic solvents (unlikely here, but possible), or if you are forced to use Direct Injection:
-
Column Selection: Switch to a Base-Deactivated PEG column (e.g., CAM or CP-Volamine).[6][1][2][3][][5][7] These columns are treated with KOH to neutralize surface silanols.[1][2][5][7]
-
Liner Choice: Use a liner packed with base-deactivated glass wool.[6][1][2][][5][7] Standard wool will irreversibly bind the amine, causing discrimination.[1][7]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Ghost Peaks | Carryover from previous run (Amine sticking).[6][1][2][3][][5][7] | Increase final bake-out temp to 260°C; perform blank run. |
| Poor Precision (RSD > 5%) | Leaking vial or inconsistent equilibration.[1][2][5][7] | Check crimper tightness; ensure DMSO is fresh and dry.[1][2][5][7] |
| Tailing Solvent Peaks | Active sites in inlet. | Replace liner; trim 10cm from column guard.[1][2][5][7] |
Regulatory Limits (ICH Q3C)
For the synthesis of Oclacitinib intermediates, the following limits typically apply (verify with current ICH Q3C R9 guidelines):
-
Class 1 (Avoid): Benzene (2 ppm), CCl4 (4 ppm).[1][2][3][] Should not be present.
-
Class 2 (Limit):
-
Class 3 (Low Toxicity): Ethanol, Acetone, Ethyl Acetate: 5000 ppm (0.5%).[6][1][2][3][]
Calculation for Compliance:
References
-
ICH Harmonised Guideline. (2024). Impurities: Guideline for Residual Solvents Q3C(R9).[1][2][5][7][8] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][5][7] [Link]
-
Restek Corporation. (2020).[1][2][5][7] Analysis of Residual Solvents in Pharmaceutical Products Using GC Headspace.[Link]
-
Agilent Technologies. (2021).[1][2][5][7] Residual Solvent Analysis by Headspace Gas Chromatography.[1][2][5][7][9][10] Application Note 5990-7625EN.[6][1][2][][5][7] [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. medkoo.com [medkoo.com]
- 3. prepchem.com [prepchem.com]
- 5. Buy (3S,4R)-4-Methoxy-N-methylpyrrolidin-3-amine [smolecule.com]
- 6. americanelements.com [americanelements.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
Executive Safety Assessment
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a specialized chiral building block used frequently in the synthesis of pharmaceutical intermediates. As a low-molecular-weight aliphatic amine, it presents a dual-threat profile : it is both highly corrosive to tissue and systemically toxic upon inhalation or absorption.
Critical Hazard Profile:
-
Corrosivity: pH > 12 (aqueous solution). Causes immediate, irreversible coagulative necrosis of skin and eyes.
-
Volatility: Moderate vapor pressure allows accumulation of toxic vapors in unventilated spaces.
-
Reactivity: Exothermic reaction with acids; incompatible with strong oxidizers and acid chlorides.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix defines the minimum protection standards required for handling this substance.
| Zone of Protection | Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving Strategy | Inner Layer: Nitrile (4 mil) for dexterity.Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (minimum 8 mil).Rationale:[1][2] Aliphatic amines can permeate standard nitrile gloves in <15 minutes. Double gloving provides a breakthrough buffer. |
| Respiratory | Engineering Control Primary | Primary: Handle only in a certified chemical fume hood (Face velocity: 80–100 fpm).Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.Rationale: N95 masks offer zero protection against amine vapors. |
| Eye & Face | Zero-Gap Protection | Required: Chemical splash goggles (ANSI Z87.1+).High-Volume (>50 mL): Add an 8-inch polycarbonate face shield.Rationale: Amine vapors can cause "blue haze" (corneal edema) even without liquid contact. |
| Body | Chemically Resistant | Standard: 100% Cotton lab coat (fire resistant) + chemical apron.Prohibited: Synthetic fibers (polyester) which can melt into skin upon contact with flammables. |
Operational Protocol: The "Chain of Custody"
This workflow ensures the compound is contained from storage to synthesis.
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the septum and cap for signs of corrosion or salt formation (white crust).
-
Environment: Store at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen).
-
Segregation: Store away from mineral acids, acid chlorides, and chloroformates to prevent uncontrolled exothermic events.
Phase 2: Dispensing & Handling
-
The "Cold-Open" Technique: Allow the bottle to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which can degrade the amine and generate heat.
-
Transfer: Use a gas-tight syringe or cannula transfer for volumes < 50 mL. Avoid open pouring.
-
Inerting: Blanket the headspace with Nitrogen/Argon immediately after use.
Phase 3: Reaction Setup
-
Order of Addition: Always add the amine to the solvent/reagent mixture. Never add strong acids or electrophiles directly to the neat amine.
-
Quenching: Residual amine on glassware should be rinsed with dilute acetic acid (5%) in a fume hood before being removed for washing.
Emergency Response Logic
Immediate Action Required:
-
Skin Contact: Flush with water for minimum 15 minutes .[3][4] Do not use vinegar or acidic neutralizers on skin; the heat of neutralization will worsen the burn.
-
Eye Contact: Flush for 30 minutes . Hold eyelids open. Time is vision.
-
Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed up to 24 hours; medical observation is mandatory.
Figure 1: Decision logic for immediate emergency response to amine exposure.
Waste Disposal & Deactivation
Never dispose of this amine down the drain. It is toxic to aquatic life and can damage plumbing.
Disposal Workflow:
-
Segregation: Collect in a dedicated "Basic Organic Waste" container. Do not mix with "Acidic Waste" streams.
-
Labeling: Clearly mark as "Corrosive, Flammable, Toxic."
-
Neutralization (Small Spills Only):
-
Absorb spill with vermiculite or dry sand.
-
Treat the absorbed material with a 5% solution of Sodium Bisulfate (
) or dilute Hydrochloric Acid to form the non-volatile ammonium salt. -
Dispose of the solid residue as hazardous chemical waste.
-
Figure 2: Proper waste segregation workflow to prevent incompatibility accidents.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136274433, (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
